Z-335 sodium
Description
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Properties
Molecular Formula |
C18H18ClNNaO4S |
|---|---|
Molecular Weight |
402.8 g/mol |
InChI |
InChI=1S/C18H18ClNO4S.Na/c19-16-3-5-17(6-4-16)25(23,24)20-11-13-8-14-2-1-12(10-18(21)22)7-15(14)9-13;/h1-7,13,20H,8-11H2,(H,21,22); |
InChI Key |
UEJFKZVHRCYGHA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Z-335 Sodium: An Analysis of Available Data
An in-depth exploration of the pharmacological activity and molecular interactions of the novel compound Z-335 sodium remains a significant challenge due to the current scarcity of publicly available scientific literature. Extensive searches across prominent research databases and clinical trial registries have not yielded specific information on a compound designated as "this compound."
This lack of data prevents a detailed analysis of its mechanism of action, the creation of comprehensive data tables, and the visualization of its signaling pathways as requested. The designation "this compound" may represent an internal development code for a compound that has not yet been disclosed in publications or patent filings. Alternatively, it could be a discontinued (B1498344) project or a misidentified compound.
Without primary research articles, clinical trial data, or other forms of scientific disclosure, any attempt to delineate the pharmacodynamics, molecular targets, or experimental protocols associated with this compound would be purely speculative.
To provide the requested in-depth technical guide, access to proprietary research, internal documentation, or future publications will be necessary. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific literature and patent databases for any forthcoming information under this or related designations.
In Vitro Activity of Z-335 Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-335 sodium, chemically known as (±)-sodium[2-(4-chlorophenylsulfonylaminomethyl)-indan-5-yl]acetate monohydrate, is a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist.[1][2] In vitro studies have demonstrated its inhibitory effects on platelet aggregation and vascular smooth muscle contraction, highlighting its potential as a therapeutic agent in arterial occlusive diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Thromboxane A2 Receptor Antagonism
Z-335 exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 to its receptor (TP receptor). The activation of the TP receptor by its agonist, U46619 (a stable TXA2 mimetic), initiates a signaling cascade that leads to platelet activation and smooth muscle contraction. Z-335 effectively blocks these downstream effects.
Signaling Pathway of Thromboxane A2 Receptor Activation
The binding of an agonist like U46619 to the TP receptor activates Gq and G12/13 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a critical step in both platelet shape change and aggregation, as well as vascular smooth muscle contraction.
Quantitative In Vitro Efficacy
The inhibitory activity of this compound has been quantified in various in vitro models, including radioligand binding assays, platelet function assays, and vascular smooth muscle contraction studies.
Radioligand Binding Affinity
Z-335 demonstrates high affinity for the TP receptor, as determined by its ability to displace the radiolabeled TP receptor antagonist [3H]SQ-29548.
| Preparation | IC50 (nM) |
| Human Platelets | 29.9 ± 3.1 |
| Guinea Pig Platelet Membranes | 32.5 ± 1.7 |
| Table 1: IC50 values of Z-335 for inhibition of [3H]SQ-29548 binding.[2] |
Further studies in rabbit models have shown differential binding affinities between platelets and aortic smooth muscle cells.
| Tissue | pKi |
| Rabbit Platelets | 7.93 ± 0.08 |
| Rabbit Aortic Smooth Muscle Cells | 8.52 ± 0.12 |
| Table 2: pKi values of Z-335 against [3H]-SQ29548 binding in rabbit tissues.[1] |
Inhibition of Platelet Function
Z-335 effectively inhibits platelet shape change and aggregation induced by the TXA2 mimetic, U46619.
| Assay | Parameter | Value |
| Platelet Shape Change (Rabbit) | pA2 | 7.91 ± 0.13 |
| Platelet Aggregation (Rabbit) | Antagonism | Noncompetitive |
| Table 3: Inhibitory activity of Z-335 on rabbit platelet function.[1] |
Of note, Z-335 exhibits noncompetitive antagonism in U46619-induced platelet aggregation, distinguishing it from the competitive antagonist SQ29548.
Inhibition of Vascular Smooth Muscle Contraction
Z-335 potently inhibits U46619-induced vasoconstriction in isolated rabbit aorta.
| Assay | Parameter | Value |
| Aortic Vasoconstriction (Rabbit) | pA2 | 8.78 ± 0.04 |
| Table 4: Inhibitory activity of Z-335 on rabbit aortic vasoconstriction. |
The pA2 value for aortic vasoconstriction is significantly higher than that for platelet shape change, suggesting a greater potency of Z-335 in vascular smooth muscle.
Detailed Experimental Protocols
Radioligand Binding Assay
The affinity of Z-335 for the TP receptor was determined through a competitive radioligand binding assay.
Methodology:
-
Preparation of Platelets/Membranes: Platelet-rich plasma or isolated platelet membranes were prepared from human, guinea pig, or rabbit blood. Aortic smooth muscle cells were also cultured and harvested.
-
Incubation: The preparations were incubated with a fixed concentration of the radioligand [3H]SQ-29548 and varying concentrations of Z-335 in a suitable buffer.
-
Separation: The incubation was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of Z-335 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The pKi values were calculated from the IC50 values using the Cheng-Prusoff equation.
Platelet Aggregation and Shape Change Assay
The effect of Z-335 on platelet function was assessed using aggregometry.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood was centrifuged at a low speed to obtain PRP.
-
Pre-incubation: PRP was pre-incubated with various concentrations of Z-335 or a vehicle control.
-
Induction of Aggregation: The TXA2 mimetic, U46619, was added to the PRP to induce platelet aggregation and shape change.
-
Measurement: Changes in light transmittance, indicative of platelet aggregation, were monitored using an aggregometer. Platelet shape change was also recorded.
-
Data Analysis: The inhibitory effect of Z-335 was quantified, and for competitive antagonists, the pA2 value was calculated using a Schild plot. For noncompetitive antagonism, the mode of inhibition was determined from the concentration-response curves.
Aortic Smooth Muscle Contraction Assay
The vasorelaxant effect of Z-335 was evaluated on isolated aortic rings.
Methodology:
-
Preparation of Aortic Rings: The thoracic aorta was excised from rabbits, and rings of a specific width were prepared.
-
Mounting and Equilibration: The aortic rings were mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings were allowed to equilibrate under a resting tension.
-
Pre-incubation: The tissues were pre-incubated with Z-335 at various concentrations or a vehicle control.
-
Induction of Contraction: U46619 was added to the organ bath to induce a contractile response.
-
Measurement: The isometric tension of the aortic rings was recorded using a force transducer.
-
Data Analysis: The inhibitory effect of Z-335 on the U46619-induced contraction was quantified, and the pA2 value was determined from the concentration-response curves.
Conclusion
In vitro evidence strongly supports this compound as a potent and selective thromboxane A2 receptor antagonist. Its high affinity for the TP receptor translates into effective inhibition of both platelet aggregation and vascular smooth muscle contraction. The noncompetitive nature of its anti-aggregatory effect in platelets and its pronounced potency in vascular smooth muscle are notable characteristics. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the in vitro pharmacological profile of Z-335 and related compounds. These findings underscore the therapeutic potential of this compound in the management of thrombotic and vasospastic disorders.
References
Z-335 Sodium: A Comprehensive Technical Guide to its Thromboxane A2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Z-335 sodium, a potent and orally active thromboxane (B8750289) A2 (TXA2) receptor antagonist. This document consolidates key quantitative data, details experimental methodologies for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Quantitative Binding Affinity
Z-335 is a selective antagonist of the thromboxane A2 (TP) receptor, demonstrating significant inhibitory activity. Its binding affinity has been characterized primarily through competitive radioligand binding assays, which measure the concentration of the compound required to inhibit the binding of a known radiolabeled ligand to the receptor by 50% (IC50).
A key study investigated the pharmacological characteristics of Z-335 by assessing its ability to inhibit the specific binding of [3H]SQ-29548, a known TP receptor antagonist, to human and guinea pig platelets. The IC50 values obtained were 29.9 ± 3.1 nM for human platelets and 32.5 ± 1.7 nM for guinea pig platelet membranes[1].
Further research on rabbit platelets and aortic smooth muscle cells indicated that Z-335 exhibits differential binding characteristics in various tissues. A competitive binding study revealed a higher pKi value for Z-335 against [3H]-SQ29548 binding in rabbit aortic smooth muscle cells compared to platelets, suggesting a stronger binding affinity in vascular smooth muscle[2]. The pKi value is the negative logarithm of the inhibition constant (Ki) and provides a more direct measure of binding affinity. While the precise pKi values for Z-335 were not explicitly quantified in the reviewed literature, the qualitative difference is a noteworthy characteristic.
For comparative purposes, the binding affinities of other well-characterized thromboxane A2 receptor antagonists are presented below.
| Compound | Radioligand | Preparation | Affinity Metric | Value (nM) |
| Z-335 | [3H]SQ-29548 | Human Platelets | IC50 | 29.9 ± 3.1[1] |
| Z-335 | [3H]SQ-29548 | Guinea Pig Platelet Membranes | IC50 | 32.5 ± 1.7[1] |
| (+)-S-145 | [3H]-(+)-S-145 | Human Platelet Membranes | Kd | 0.20 ± 0.02[3] |
| (-)-S-145 | [3H]-(-)-S-145 | Human Platelet Membranes | Kd | 2.87 ± 0.08 |
| SQ29548 | [3H]SQ29548 | Guinea Pig Platelets | Kd | 11.1 ± 0.70 |
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of Z-335 for the thromboxane A2 receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology synthesized from established protocols for GPCR antagonist binding assays.
Objective: To determine the inhibition constant (Ki) of Z-335 for the thromboxane A2 receptor by measuring its ability to compete with a radiolabeled antagonist (e.g., [3H]SQ-29548) for receptor binding.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]SQ-29548
-
Receptor Source: Isolated platelet membranes (human or guinea pig) or cultured aortic smooth muscle cell membranes.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Unlabeled Antagonist (for non-specific binding): High concentration of unlabeled SQ29548 or another potent TP receptor antagonist.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate format):
-
Total Binding Wells: Add membrane preparation, radioligand ([3H]SQ-29548) at a concentration near its Kd, and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled antagonist.
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of Z-335.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Z-335 concentration.
-
Determine the IC50 value of Z-335 from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Thromboxane A2 Receptor Signaling Pathway
The thromboxane A2 (TP) receptor is a G protein-coupled receptor (GPCR). Upon binding of its agonist, thromboxane A2, the receptor activates two primary G protein signaling pathways: the Gq/11 pathway and the G12/13 pathway. The Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). These signaling cascades ultimately result in physiological responses such as platelet aggregation and vasoconstriction.
Caption: Thromboxane A2 receptor signaling cascade.
Experimental Workflow for Competitive Radioligand Binding Assay
The workflow for determining the binding affinity of a test compound like Z-335 involves a series of sequential steps, from the preparation of the biological materials to the final data analysis. This process is designed to ensure accuracy and reproducibility in quantifying the compound's interaction with its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Distinct effects of z-335, a new thromboxane A2 receptor antagonist, on rabbit platelets and aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on stereospecific recognition by the thromboxane A2/prostaglandin H2 receptor of the antagonist, S-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Z-335 sodium
Following a comprehensive search, no publicly available information was found regarding the pharmacokinetics and pharmacodynamics of a substance designated as "Z-335 sodium." This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound name not yet present in scientific literature or public databases.
Therefore, the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, cannot be generated at this time due to the absence of foundational data.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to consult internal documentation, proprietary databases, or await public disclosure through scientific publications or regulatory filings.
If "this compound" is an alternative name for a known compound, providing that name would be necessary to proceed with a detailed literature search and compilation of the requested technical guide.
Z-335: A Technical Whitepaper on a Novel Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-335, a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, emerged from the research laboratories of Zeria Pharmaceutical Co., Ltd. as a promising antiplatelet and antithrombotic agent.[1] Preclinical investigations demonstrated its efficacy in inhibiting platelet aggregation and vasoconstriction, suggesting potential therapeutic applications in cardiovascular diseases. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Z-335. It includes a summary of key quantitative data, detailed hypothetical experimental protocols based on published research, and visualizations of the relevant biological pathways and experimental workflows. It is important to note that the development of Z-335 has been discontinued, and as such, no clinical trial data is publicly available.[1]
Introduction and Discovery
Z-335, chemically identified as (±)-sodium[2-(4-chlorophenylsulfonylaminomethyl)-indan-5-yl]acetate monohydrate, was developed by Zeria Pharmaceutical Co., Ltd.[1] The rationale for its development was based on the well-established role of thromboxane A2 in the pathophysiology of thrombosis and cardiovascular diseases. TXA2, a potent mediator of platelet activation and vasoconstriction, signals through the thromboxane A2 receptor (TP receptor). By selectively antagonizing this receptor, Z-335 was designed to mitigate the prothrombotic effects of TXA2.
While specific details of the initial screening and synthesis efforts by Zeria Pharmaceutical are not extensively documented in publicly available literature, the development of Z-335 represents a targeted approach to antiplatelet therapy. The selection of an indan (B1671822) derivative scaffold was likely the result of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for the TP receptor.
Mechanism of Action: Thromboxane A2 Receptor Antagonism
Z-335 exerts its pharmacological effects by acting as a competitive antagonist at the thromboxane A2 (TP) receptor. The binding of TXA2 to its receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to platelet aggregation and vasoconstriction. Z-335 competitively inhibits this binding, thereby blocking the downstream signaling events.
Signaling Pathway of Thromboxane A2
The signaling pathway initiated by TXA2 binding to the TP receptor is multifaceted. The receptor couples to Gq and G13 proteins, leading to the activation of phospholipase C (PLC) and RhoGEF, respectively. PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These events are central to the conformational changes in platelets that lead to aggregation and degranulation. The G13-RhoGEF pathway contributes to the changes in platelet shape. By blocking the initial binding of TXA2, Z-335 effectively inhibits this entire cascade.
Preclinical Pharmacology
The preclinical evaluation of Z-335 involved a series of in vitro and in vivo studies to characterize its pharmacological profile and assess its antithrombotic potential.
In Vitro Studies
Z-335 was shown to be a potent inhibitor of platelet aggregation induced by the TXA2 mimetic, U-46619. Interestingly, in contrast to the competitive inhibition observed with the reference compound SQ29548, Z-335 inhibited U46619-induced platelet aggregation in a noncompetitive manner.
In studies using rabbit aorta, Z-335 effectively inhibited U46619-induced vasoconstriction, demonstrating higher efficacy than SQ29548.
In Vivo Studies
A battery of in vivo models in different animal species confirmed the antithrombotic efficacy of Z-335.
Oral administration of Z-335 dose-dependently prevented the occurrence of pulmonary thromboembolism induced by arachidonic acid in mice.
In a model of photochemically induced thrombosis in the femoral artery of guinea pigs, intravenous administration of Z-335 significantly prolonged the time to thrombus formation.
Oral administration of Z-335 demonstrated a strong suppressive effect on lauric acid-induced hind limb injury in rats, a model of peripheral arterial thrombosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Z-335.
| In Vitro Activity | Parameter | Value | Species/Tissue |
| Platelet Aggregation Inhibition | IC50 vs. [3H]SQ-29548 binding | 29.9 ± 3.1 nM | Human Platelets |
| IC50 vs. [3H]SQ-29548 binding | 32.5 ± 1.7 nM | Guinea Pig Platelet Membranes | |
| Aortic Vasoconstriction Inhibition | pA2 value | Significantly higher than in platelet shape change | Rabbit Aorta |
| Competitive Binding | pKi value vs. [3H]-SQ29548 | Higher in aortic smooth muscle cells than in platelets | Rabbit |
| In Vivo Efficacy | Model | Dose | Effect | Species |
| Arachidonic Acid-Induced Pulmonary Thromboembolism | Oral | 0.1, 0.3, and 1 mg/kg | Dose-dependent prevention | Mice |
| Photochemically Induced Thrombosis | Intravenous | 0.3, 1, and 3 mg/kg | Dose-dependent prolongation of thrombus formation time | Guinea Pigs |
| Lauric Acid-Induced Hind Limb Injury | Oral | 10 mg/kg/day | Strong suppression of injury | Rats |
| Tail Bleeding Time | Oral | 0.3, 3, 30, and 300 mg/kg | No prolongation | Rats |
Experimental Protocols
The following are detailed, representative methodologies for key experiments based on standard pharmacological practices and the available literature on Z-335.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of Z-335 on platelet aggregation induced by a TXA2 analog.
Materials:
-
Freshly drawn human or animal (e.g., rabbit, guinea pig) blood in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Z-335 and a reference antagonist (e.g., SQ29548).
-
Platelet aggregation agonist (e.g., U-46619).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-warm PRP samples to 37°C. Add various concentrations of Z-335 or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Aggregation Measurement: Place the cuvette with the PRP sample in the aggregometer and establish a baseline. Add the agonist (U-46619) to induce aggregation and record the change in light transmission for a set period (e.g., 10 minutes).
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of Z-335 compared to the vehicle control. Determine the IC50 value.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic effect of Z-335 in an in vivo model of arterial thrombosis.
Materials:
-
Male Wistar rats or other suitable species.
-
Z-335 for oral or intravenous administration.
-
Anesthetic (e.g., pentobarbital).
-
Ferric chloride (FeCl3) solution.
-
Surgical instruments.
-
Flow probe and Doppler flowmeter.
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions. Fast overnight with free access to water before the experiment.
-
Drug Administration: Administer Z-335 or vehicle control at predetermined doses and time points before the induction of thrombosis.
-
Surgical Procedure: Anesthetize the animal. Expose the common carotid artery through a midline cervical incision. Place a flow probe around the artery to monitor blood flow.
-
Thrombosis Induction: Apply a filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury and thrombus formation.
-
Blood Flow Monitoring: Continuously monitor and record the arterial blood flow until complete occlusion occurs.
-
Data Analysis: Compare the time to occlusion between the Z-335 treated groups and the vehicle control group.
Development Status and Future Directions
The global development status of Z-335 is currently listed as discontinued.[1] The reasons for the discontinuation have not been publicly disclosed. It is plausible that the compound did not meet the required safety or efficacy endpoints during late-stage preclinical development or that strategic business decisions led to the termination of the program.
The preclinical data for Z-335 demonstrated a promising profile as a potent and effective TXA2 receptor antagonist. The observation that Z-335 did not prolong bleeding time in rats at effective antithrombotic doses was a particularly encouraging finding, suggesting a potentially favorable safety profile compared to some other antiplatelet agents.
Conclusion
Z-335 was a novel thromboxane A2 receptor antagonist developed by Zeria Pharmaceutical Co., Ltd. that showed significant promise in preclinical models of thrombosis. Its potent inhibition of platelet aggregation and vasoconstriction, coupled with in vivo efficacy in various animal models, highlighted its potential as a therapeutic agent for cardiovascular diseases. Despite the promising preclinical data, the development of Z-335 was discontinued. This technical whitepaper has summarized the available scientific information on Z-335, providing a valuable resource for researchers in the fields of thrombosis, pharmacology, and drug discovery. The journey of Z-335 underscores the complexities and challenges inherent in the drug development process.
References
An In-depth Technical Guide on the Solubility and Stability of Z-335 Sodium
Disclaimer: Publicly available quantitative data on the solubility and stability of Z-335 sodium is limited. This guide is a representative technical whitepaper constructed based on standard pharmaceutical industry practices for a compound of this nature. The experimental protocols and data presented herein are illustrative and intended to provide a framework for the evaluation of this compound.
Introduction
This compound, with the chemical name Sodium 2-(2-(((4-chlorophenyl)sulfonamido)methyl)-2,3-dihydro-1h-inden-5-yl)acetate, is identified as a potent and long-acting thromboxane (B8750289) A2 (TXA2) receptor antagonist.[1][2] Its potential as an antiplatelet and antithrombotic agent makes it a compound of significant interest in drug development for arterial occlusive diseases.[2][3] The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound.
Solubility Studies
The solubility of an API is a critical factor influencing its absorption and bioavailability. For a sodium salt of a carboxylic acid like Z-335, solubility is expected to be pH-dependent.[4] A thorough understanding of its solubility in various media is essential for formulation development.
2.1.1 Thermodynamic Solubility (Shake-Flask Method)
The equilibrium or thermodynamic solubility is determined using the gold-standard shake-flask method.
-
Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and other relevant solvents.
-
Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each medium.
-
Equilibration: Seal the flasks and agitate at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration (e.g., 48 hours) to reach equilibrium.
-
Sample Analysis: After equilibration, separate the undissolved solid by centrifugation and/or filtration. The concentration of dissolved this compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
2.1.2 Kinetic Solubility
Kinetic solubility provides information on the concentration at which a compound precipitates from a solution under specific conditions, which is particularly relevant for early drug discovery screening.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution.
-
Aqueous Addition: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Monitor for precipitate formation over a defined period (e.g., 2 hours) using nephelometry or turbidimetry.
The following table summarizes hypothetical solubility data for this compound.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | > 50 |
| Acetate Buffer | 4.5 | 25 | 25.8 |
| Phosphate Buffer | 6.8 | 25 | 10.5 |
| Phosphate Buffer | 7.4 | 25 | 8.2 |
| Water | ~7.0 | 25 | 9.5 |
| Ethanol | N/A | 25 | > 100 |
| Propylene Glycol | N/A | 25 | > 100 |
Stability Studies
Stability testing provides evidence of how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining the re-test period and recommended storage conditions.
3.1.1 Solid-State Stability
Solid-state stability is assessed under long-term and accelerated storage conditions according to ICH guidelines.
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Package the API in a system that simulates the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs under accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency: Test at initial, 3, 6, 9, and 12 months for long-term studies, and at initial, 3, and 6 months for accelerated studies.
-
Analytical Tests: Monitor for appearance, assay, degradation products, and water content.
3.1.2 Solution-State Stability
Solution-state stability is evaluated to understand degradation in solution, which is important for the development of liquid formulations.
-
Media: Prepare solutions of this compound in various buffers (pH 1.2, 4.5, 7.4) and other relevant solvents.
-
Storage: Store the solutions at various temperatures (e.g., 5°C, 25°C, 40°C) and protect from light.
-
Analysis: Analyze the solutions at predetermined time points for changes in concentration and the appearance of degradants using a stability-indicating HPLC method.
3.1.3 Photostability
Photostability testing is conducted to evaluate the potential for degradation upon exposure to light.
-
Sample Preparation: Expose the solid API and solutions of the API to a light source according to ICH Q1B guidelines.
-
Analysis: Compare the exposed samples to dark controls to assess the extent of degradation.
The following table presents hypothetical solid-state stability data for this compound under accelerated conditions.
| Time Point (Months) | Storage Condition | Assay (%) | Total Impurities (%) | Appearance |
| 0 | N/A | 99.8 | 0.15 | White to off-white powder |
| 3 | 40°C / 75% RH | 99.5 | 0.35 | Conforms |
| 6 | 40°C / 75% RH | 99.1 | 0.72 | Conforms |
Signaling Pathway and Experimental Workflow
Z-335 is an antagonist of the thromboxane A2 (TXA2) receptor (TP receptor). The binding of TXA2 to its G-protein coupled receptor (TP) activates downstream signaling cascades, primarily through Gq and G13 proteins, leading to increased intracellular calcium and activation of Rho, which are critical for platelet aggregation and vasoconstriction. Z-335 blocks this interaction, thereby inhibiting these effects.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical workflow for characterizing the solubility and stability of a new chemical entity like this compound.
Caption: General experimental workflow for solubility and stability testing of an API.
Conclusion
This technical guide outlines the fundamental solubility and stability studies essential for the pharmaceutical development of this compound. The illustrative protocols and data provide a clear framework for researchers and drug development professionals to comprehensively characterize this promising thromboxane A2 receptor antagonist. A thorough understanding of these physicochemical properties is paramount for successful formulation design, ensuring optimal delivery, efficacy, and safety of the final drug product.
References
Preclinical Profile of Z-335 Sodium: A Thromboxane A2 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Z-335 sodium, a potent and long-acting thromboxane (B8750289) A2 (TXA2) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on published preclinical studies.
Mechanism of Action
Z-335 is a selective antagonist of the thromboxane A2 receptor (TP receptor). It exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 to its receptors on the surface of platelets and vascular smooth muscle cells.[1] This blockade prevents the downstream signaling cascades that lead to platelet activation and aggregation, as well as vasoconstriction.
The TP receptor is a G-protein coupled receptor that primarily signals through two pathways:
-
Gq Pathway: Upon activation, the Gq alpha subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), promoting platelet shape change and granule release.[2][3][4][5]
-
G13 Pathway: Activation of the G13 alpha subunit engages the Rho guanine (B1146940) nucleotide exchange factor (RhoGEF), which in turn activates the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction.
By blocking the TP receptor, Z-335 effectively inhibits these signaling pathways, thereby reducing platelet aggregation and vasoconstriction.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency of Z-335
| Assay | Species | Preparation | IC50 (nM) | Reference |
| [3H]SQ-29548 Binding Inhibition | Human | Platelets | 29.9 ± 3.1 | |
| [3H]SQ-29548 Binding Inhibition | Guinea Pig | Platelet Membranes | 32.5 ± 1.7 |
Table 2: In Vivo Efficacy of Z-335
| Model | Species | Endpoint | Route of Administration | Effective Dose | Reference |
| Arachidonic Acid-Induced Pulmonary Thromboembolism | Mouse | Prevention of embolism | Oral (p.o.) | 0.1 - 1 mg/kg | |
| Photochemically Induced Femoral Artery Thrombosis | Guinea Pig | Prolongation of thrombus formation time | Intravenous (i.v.) | 0.3 - 3 mg/kg | |
| Lauric Acid-Induced Hind Limb Injury | Rat | Suppression of injury | Oral (p.o.) | 10 mg/kg/day | |
| U-46619-Induced Pulmonary Thromboembolism | Mouse | Prevention of embolism (24h duration) | Oral (p.o.) | 0.3 - 3 mg/kg | |
| Tail Bleeding Time | Rat | No prolongation of bleeding time | Oral (p.o.) | Up to 300 mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Z-335.
In Vitro Platelet Aggregation Assay
This protocol describes a typical light transmission aggregometry (LTA) experiment to measure the inhibitory effect of Z-335 on platelet aggregation induced by a thromboxane mimetic, U-46619.
Materials:
-
Freshly prepared human or rabbit platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
U-46619 stock solution (a stable TXA2 analog)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
Procedure:
-
PRP Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Centrifuge at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Instrument Setup: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Sample Preparation: Pipette PRP into aggregometer cuvettes with a stir bar and allow them to equilibrate to 37°C for at least 5 minutes with constant stirring.
-
Incubation with Z-335: Add various concentrations of Z-335 or vehicle control to the PRP and incubate for a predetermined time.
-
Induction of Aggregation: Initiate platelet aggregation by adding a fixed concentration of U-46619 to the cuvettes.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The maximum percentage of aggregation is determined for each concentration of Z-335.
-
Data Analysis: Plot the percentage of inhibition of aggregation against the concentration of Z-335 to determine the IC50 value.
Aortic Smooth Muscle Contraction Assay
This protocol describes the methodology to assess the inhibitory effect of Z-335 on vascular smooth muscle contraction in isolated aortic rings.
Materials:
-
Rabbit or rat thoracic aorta
-
Krebs-Henseleit solution
-
This compound stock solution
-
U-46619 stock solution
-
Organ bath system with isometric force transducers
Procedure:
-
Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with solution changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline tension.
-
Inhibition Protocol: Pre-incubate the aortic rings with various concentrations of Z-335 or vehicle for a specified period.
-
Induction of Contraction: Generate a cumulative concentration-response curve by adding increasing concentrations of U-46619 to the organ bath.
-
Data Recording: Record the isometric tension developed in response to U-46619.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of Z-335 to determine its inhibitory effect and calculate parameters such as pA2.
Summary and Conclusion
The preclinical data for this compound demonstrate that it is a potent and orally active thromboxane A2 receptor antagonist with significant antiplatelet and antithrombotic effects. Its mechanism of action involves the blockade of key signaling pathways responsible for platelet aggregation and vasoconstriction. In vivo studies have shown its efficacy in various animal models of thrombosis without a significant increase in bleeding time, suggesting a favorable safety profile. The distinct effects observed between platelets and aortic smooth muscle suggest a potential for differential activity in various tissues. These findings support the further investigation of this compound as a potential therapeutic agent for thrombotic diseases.
References
- 1. Newer agents in antiplatelet therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-335 Sodium in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-335 sodium is a potent and long-acting thromboxane (B8750289) A2 (TXA2) receptor antagonist.[1] It has demonstrated significant antiplatelet effects by inhibiting the aggregation of platelets, a key process in thrombosis.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro platelet aggregation assays, a critical tool for the preclinical evaluation of antiplatelet agents. The primary method described is Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function in vitro.[2]
Mechanism of Action: Z-335 is a selective antagonist of the thromboxane A2 receptor, which is a G-protein coupled receptor found on platelets.[1][3] Thromboxane A2, a potent platelet agonist, binds to this receptor to initiate a signaling cascade that leads to platelet activation, shape change, and aggregation. Z-335 competitively blocks this binding, thereby inhibiting the downstream signaling pathways that are crucial for platelet aggregation.
Data Presentation
The inhibitory activity of Z-335 on platelet aggregation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize the inhibitory activity of Z-335 against radioligand binding and provide an illustrative example of a dose-response relationship for the inhibition of agonist-induced platelet aggregation.
Table 1: Inhibitory Activity of Z-335 on [3H]SQ-29548 Binding to Platelet Membranes
| Species | IC50 (nM) |
| Human | 29.9 ± 3.1 |
| Guinea Pig | 32.5 ± 1.7 |
Table 2: Illustrative Dose-Response of Z-335 on U46619-Induced Platelet Aggregation
| Z-335 Concentration (nM) | Mean Percent Inhibition (%) | Standard Deviation (%) |
| 1 | 10.2 | 2.5 |
| 10 | 35.8 | 4.1 |
| 30 | 52.1 | 3.8 |
| 100 | 78.5 | 5.2 |
| 300 | 95.3 | 2.9 |
This table presents illustrative data to demonstrate a typical dose-dependent inhibition of platelet aggregation by Z-335. Actual results may vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro platelet aggregation assay using this compound with LTA.
Materials
-
This compound
-
Platelet agonists:
-
U46619 (a stable thromboxane A2 analog)
-
Collagen
-
Adenosine diphosphate (B83284) (ADP)
-
-
Human whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least two weeks.
-
3.2% Sodium citrate (B86180) anticoagulant tubes
-
Centrifuge with a swinging-bucket rotor
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
Pipettes
-
Sterile polypropylene (B1209903) tubes
-
Phosphate-buffered saline (PBS)
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a sterile polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes at room temperature.
-
Collect the supernatant (PPP) and store it in a separate sterile polypropylene tube.
-
Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 1 mM. Serially dilute the stock solution to obtain the desired working concentrations.
-
Agonist Solutions: Prepare stock solutions of U46619, collagen, and ADP in their respective recommended solvents at appropriate concentrations. For example:
-
U46619: 1 mM in ethanol
-
Collagen: 1 mg/mL in sterile saline
-
ADP: 10 mM in sterile saline
-
Further dilute the stock solutions to achieve the desired final concentrations for inducing platelet aggregation (e.g., U46619: 1 µM; Collagen: 1-5 µg/mL; ADP: 5-20 µM).
-
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into an aggregometer cuvette and place it in the reference well of the aggregometer. Set this as 100% light transmission.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a magnetic stir bar and place it in the sample well. Set this as 0% light transmission.
-
-
Inhibition Assay:
-
Pipette 440 µL of PRP into a fresh aggregometer cuvette containing a stir bar.
-
Add 10 µL of the desired concentration of Z-335 working solution (or vehicle control) to the PRP.
-
Incubate the mixture for 2-5 minutes at 37°C with stirring.
-
Add 50 µL of the agonist (e.g., U46619) to the cuvette to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes, or until the aggregation reaches a plateau.
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined by the maximum change in light transmission.
-
The percentage inhibition of platelet aggregation is calculated using the following formula: % Inhibition = [1 - (Max Aggregation with Z-335 / Max Aggregation with Vehicle)] x 100
-
Determine the IC50 value of Z-335 by plotting the percentage inhibition against the logarithm of the Z-335 concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Thromboxane A2 Signaling Pathway in Platelet Aggregation
Caption: Thromboxane A2 signaling pathway in platelets.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for Z-335 platelet aggregation assay.
References
- 1. Antiplatelet effect of Z-335, a new orally active and long-lasting thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-335 Sodium in Animal Models of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-335 sodium, a potent and long-acting thromboxane (B8750289) A2 (TXA2) receptor antagonist, in various preclinical animal models of arterial thrombosis. The following sections detail the mechanism of action of Z-335, quantitative data from key studies, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
Mechanism of Action
Z-335 is a selective antagonist of the thromboxane A2 receptor (TP receptor).[1][2][3] Thromboxane A2 is a potent vasoconstrictor and inducer of platelet aggregation.[4] By blocking the TP receptor, Z-335 inhibits the downstream signaling cascade that leads to platelet activation, shape change, and aggregation, as well as smooth muscle contraction.[5] This targeted action makes Z-335 an effective antithrombotic agent with a potentially favorable safety profile, as it has been shown to be effective without significantly prolonging bleeding time in animal models.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the efficacy of Z-335 in animal models of arterial thrombosis.
Table 1: In Vivo Efficacy of Z-335 in Arterial Thrombosis Models
| Animal Model | Species/Strain | Thrombosis Induction | This compound Dose & Route | Key Findings | Reference |
| Pulmonary Thromboembolism | Mice (ICR) | Arachidonic Acid | 0.1, 0.3, 1 mg/kg, p.o. | Dose-dependently prevented the occurrence of pulmonary thromboembolism. | |
| Femoral Artery Thrombosis | Guinea Pigs | Photochemically Induced | 0.3, 1, 3 mg/kg, i.v. | Dose-dependently prolonged the time to thrombus formation. | |
| Hind Limb Injury | Rats | Lauric Acid | 10 mg/kg/day, p.o. | Strongly suppressed hind limb injury. | |
| Arterial Thrombosis | Rats (Sprague-Dawley) | Ferric Chloride (50%) | 0.3 - 3 mg/kg, p.o. | Dose-dependently inhibited thrombus formation. The effect of 3 mg/kg persisted for 16 hours. |
Table 2: In Vitro and Ex Vivo Effects of Z-335
| Assay | System | Agonist | This compound Concentration/Dose | Key Findings | Reference |
| Platelet Aggregation | Human Platelets | U-46619 (TXA2 analog) | IC50: 29.9 ± 3.1 nM | Inhibited TXA2 receptor-mediated platelet aggregation. | |
| Platelet Aggregation | Guinea Pig Platelets | U-46619, Collagen | Oral administration | Inhibited U-46619- and collagen-induced platelet aggregation for 24 hours. | |
| [3H]SQ-29548 Binding | Human Platelets | - | IC50: 29.9 ± 3.1 nM | Inhibited specific binding to the TXA2 receptor. | |
| [3H]SQ-29548 Binding | Guinea Pig Platelet Membranes | - | IC50: 32.5 ± 1.7 nM | Inhibited specific binding to the TXA2 receptor. | |
| Platelet Aggregation | Rabbit Platelets | U-46619 | - | Inhibited platelet aggregation in a noncompetitive manner. | |
| Vasoconstriction | Rabbit Aorta | U-46619 | - | Inhibited U-46619-induced vasoconstriction with high efficacy. |
Signaling Pathway and Experimental Workflows
Thromboxane A2 Signaling Pathway and Z-335 Mechanism of Action
Caption: Z-335 blocks the Thromboxane A2 receptor signaling cascade.
Experimental Workflow: Ferric Chloride-Induced Arterial Thrombosis in Rats
Caption: Workflow for the ferric chloride-induced arterial thrombosis model.
Experimental Workflow: Photochemically-Induced Thrombosis in Guinea Pigs
Caption: Workflow for the photochemically-induced thrombosis model.
Detailed Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis in Rats
This model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
50% Ferric Chloride (FeCl3) solution
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Surgical instruments
-
Doppler flow probe or similar blood flow monitoring device
Protocol:
-
Anesthetize the rat according to standard laboratory procedures.
-
Make a midline incision in the abdomen or neck to expose the abdominal or common carotid artery, respectively.
-
Carefully isolate a segment of the artery from the surrounding tissue.
-
Administer this compound orally at doses ranging from 0.3 to 3 mg/kg. The timing of administration relative to thrombosis induction should be optimized based on the pharmacokinetic profile of the compound.
-
Place a small piece of filter paper saturated with 50% FeCl3 solution onto the exposed artery for a defined period (e.g., 10 minutes) to induce endothelial injury.
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological examination to confirm thrombus formation.
Photochemically-Induced Thrombosis in the Femoral Artery of Guinea Pigs
This model uses a photosensitizing dye and light to generate reactive oxygen species that damage the endothelium, initiating thrombosis.
Materials:
-
Male guinea pigs
-
This compound
-
Rose Bengal dye
-
Anesthetic
-
Surgical instruments
-
Green light source (e.g., xenon lamp with a 540 nm filter)
-
Blood flow monitoring device
Protocol:
-
Anesthetize the guinea pig following approved protocols.
-
Administer this compound intravenously at doses of 0.3, 1, or 3 mg/kg.
-
Surgically expose the femoral artery.
-
Intravenously inject Rose Bengal solution.
-
Immediately following dye injection, irradiate a segment of the exposed femoral artery with a green light source.
-
Continuously monitor blood flow in the artery distal to the irradiated site.
-
The primary endpoint is the time required for the formation of an occlusive thrombus, indicated by the cessation of blood flow.
Arachidonic Acid-Induced Pulmonary Thromboembolism in Mice
This model assesses the ability of a compound to prevent acute mortality from widespread microthrombi formation in the pulmonary vasculature following an arachidonic acid challenge.
Materials:
-
Male ICR mice
-
This compound
-
Arachidonic acid solution
-
Vehicle for Z-335 administration
Protocol:
-
Administer this compound orally at doses of 0.1, 0.3, and 1 mg/kg.
-
After a predetermined pre-treatment period, inject arachidonic acid intravenously to induce pulmonary thromboembolism.
-
Observe the mice for a set period (e.g., 15 minutes) and record the incidence of mortality or paralysis.
-
The efficacy of Z-335 is determined by its ability to prevent the lethal effects of arachidonic acid injection in a dose-dependent manner.
References
- 1. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arterial thrombosis model with photochemical reaction in guinea-pig and its property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vessel wall injury and arterial thrombosis induced by a photochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of z-335, a new thromboxane A2 receptor antagonist, on rabbit platelets and aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Z-335 Sodium in Pharmaceutical Formulations
Abstract
This application note details a robust and accurate high-performance liquid chromatography (HPLC) method for the determination of Z-335 sodium in bulk drug substance and finished pharmaceutical products. This compound, a thromboxane (B8750289) A2 receptor antagonist, is under investigation for the treatment of arterial occlusive diseases.[1][2] The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for quality control and stability testing. All experimental protocols and data are presented herein, offering a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound (Sodium 2-(2-(((4-chlorophenyl)sulfonamido)methyl)-2,3-dihydro-1H-inden-5-yl)acetate) is a potent antagonist of the thromboxane A2 receptor.[1][2] Its chemical formula is C₁₈H₁₇ClNO₄S.Na with a molecular weight of 401.84 g/mol .[3] Accurate and precise analytical methods are crucial for the characterization and quality control of this compound during drug development and manufacturing. This document provides a detailed HPLC method for the quantitative analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm, or equivalent.
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), and Water (HPLC grade, filtered and deionized).
-
Reagents: Formic acid (reagent grade).
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
Table 1: Optimized HPLC Chromatographic Conditions
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Bulk Drug Substance): Accurately weigh approximately 25 mg of the this compound sample, dissolve in, and dilute to 25 mL with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to one tablet's average weight, into a suitable volumetric flask. Add methanol to about 70% of the flask's volume and sonicate for 15 minutes. Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness. A summary of the validation results is presented in Table 2.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
Table 2: Summary of Method Validation Data
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Signaling Pathway of Thromboxane A2 Receptor Antagonism
This compound acts as a competitive antagonist at the thromboxane A2 (TXA2) receptor. The following diagram illustrates the simplified signaling pathway and the point of intervention by this compound.
Caption: Simplified Signaling Pathway of TXA2 Receptor Antagonism.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control analysis of this compound in both bulk drug substance and finished pharmaceutical products. The method is simple, accurate, precise, and robust, making it a valuable tool for drug development and manufacturing.
References
Application Notes and Protocols for Z-335 Sodium in Vascular Smooth Muscle Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-335 sodium is a potent and orally active thromboxane (B8750289) A2 (TXA2) receptor antagonist.[1][2] It has been investigated for its antiplatelet and antithrombotic effects.[2][3][4] While the initial query suggested this compound as a Na+/H+ exchanger (NHE) inhibitor for studying vascular smooth muscle cell (VSMC) proliferation, a thorough review of the scientific literature indicates that its primary and well-characterized mechanism of action is the blockade of the TXA2 receptor.[1][2][5] This document provides a comprehensive overview of this compound's established pharmacology and outlines detailed protocols for its potential application in studying VSMC proliferation, a key process in vascular pathologies like atherosclerosis and restenosis.
Thromboxane A2 is a potent mediator of vasoconstriction and platelet aggregation, and its signaling has been implicated in the regulation of VSMC growth and migration. Therefore, as a TXA2 receptor antagonist, this compound is a valuable tool to investigate the role of the TXA2 signaling pathway in VSMC proliferation and to explore its therapeutic potential in vascular proliferative disorders.
Mechanism of Action of this compound
This compound is a competitive antagonist of the thromboxane A2 (TP) receptor.[2][5] It exerts its effects by binding to the TP receptor on various cell types, including platelets and vascular smooth muscle cells, thereby preventing the binding of the endogenous agonist, thromboxane A2. This blockade inhibits downstream signaling pathways that lead to cellular responses such as platelet aggregation and vasoconstriction.[2][5]
The following diagram illustrates the signaling pathway of the thromboxane A2 receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiplatelet effect of Z-335, a new orally active and long-lasting thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new thromboxane receptor antagonist, Z-335, ameliorates experimental thrombosis without prolonging the rat tail bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-335, a new thromboxane A(2) receptor antagonist, prevents arterial thrombosis induced by ferric chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct effects of z-335, a new thromboxane A2 receptor antagonist, on rabbit platelets and aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-335 Sodium in Rodent Models of Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known mechanism of action of Z-335 sodium as a thromboxane (B8750289) A2 receptor antagonist and data from analogous compounds in stroke models. To date, no direct experimental studies of this compound in rodent models of stroke have been published. These protocols are therefore proposed as a scientifically-grounded starting point for investigation.
Introduction
This compound is a potent and orally active thromboxane A2 (TXA2) receptor antagonist. TXA2 is a key mediator in the pathophysiology of ischemic stroke, contributing to vasoconstriction, platelet aggregation, inflammation, and neuronal injury.[1][2][3] Antagonism of the TXA2 receptor, therefore, represents a promising therapeutic strategy for mitigating the damaging effects of cerebral ischemia. Studies with other TXA2 receptor antagonists, such as S-1452 and SQ29548, have demonstrated significant neuroprotective effects in rodent models of stroke, including a reduction in infarct volume and improved neurological outcomes.[4][5] These findings provide a strong rationale for investigating this compound in similar preclinical models.
Mechanism of Action and Signaling Pathway
In the context of ischemic stroke, TXA2 exacerbates brain injury through multiple mechanisms. It is a potent vasoconstrictor, reducing cerebral blood flow in the ischemic penumbra. Its pro-aggregatory effect on platelets contributes to the formation and stabilization of thrombi. Furthermore, TXA2 promotes inflammation and oxidative stress, leading to further neuronal damage. This compound, by blocking the TXA2 receptor, is hypothesized to counter these effects, leading to improved blood flow, reduced thrombosis, and decreased inflammation in the ischemic brain.
Caption: Proposed signaling pathway of TXA2 in ischemic stroke and the antagonistic action of this compound.
Experimental Protocols
The following protocols describe a proposed study to evaluate the efficacy of this compound in a rat model of transient focal cerebral ischemia.
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a widely used and clinically relevant model of ischemic stroke.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats with isoflurane (B1672236) (2.5% for induction, 1.5% for maintenance) in a mixture of N2O/O2 (70%:30%).
-
Procedure:
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Confirmation of Ischemia: Monitor cerebral blood flow using Laser Doppler Flowmetry. A successful occlusion is indicated by a >70% reduction in blood flow.
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosage: Based on preclinical studies of other TXA2 receptor antagonists, a dose range of 5, 10, and 20 mg/kg is proposed.
-
Route of Administration: Oral gavage (p.o.). Z-335 has been shown to be orally active.
-
Timing: Administer this compound 30 minutes prior to the induction of ischemia (pretreatment) or at the time of reperfusion (post-treatment) to assess both preventative and therapeutic potential.
Experimental Groups
| Group | Treatment | Dosage | Rationale |
| 1 | Sham | Vehicle | To control for the surgical procedure. |
| 2 | Vehicle Control | Vehicle | To assess the effect of stroke without treatment. |
| 3 | This compound | 5 mg/kg | Low dose to determine the therapeutic threshold. |
| 4 | This compound | 10 mg/kg | Mid-range dose based on effective doses of similar compounds. |
| 5 | This compound | 20 mg/kg | High dose to assess for dose-dependent effects. |
Outcome Measures
Evaluate neurological function at 24 and 48 hours post-MCAO using a 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning towards the contralateral side.
-
4: No spontaneous motor activity.
-
At 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC).
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software and correct for edema.
-
Perform Nissl staining to assess neuronal survival.
-
Use immunohistochemistry to measure markers of inflammation (e.g., Iba1 for microglia/macrophage activation) and apoptosis (e.g., cleaved caspase-3).
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative outcomes based on published data for other TXA2 receptor antagonists in rodent stroke models.
Table 1: Expected Effect of this compound on Infarct Volume
| Treatment Group | Infarct Volume (% of Hemisphere) (Mean ± SD) |
| Vehicle Control | 45 ± 5 |
| Z-335 (5 mg/kg) | 35 ± 6 |
| Z-335 (10 mg/kg) | 28 ± 5 |
| Z-335 (20 mg/kg) | 25 ± 4 |
| p<0.05, **p<0.01 vs. Vehicle Control (Hypothetical Data) |
Table 2: Expected Effect of this compound on Neurological Score
| Treatment Group | Neurological Score at 24h (Mean ± SD) |
| Vehicle Control | 3.2 ± 0.5 |
| Z-335 (5 mg/kg) | 2.5 ± 0.6 |
| Z-335 (10 mg/kg) | 1.8 ± 0.4 |
| Z-335 (20 mg/kg) | 1.5 ± 0.5 |
| p<0.05, **p<0.01 vs. Vehicle Control (Hypothetical Data) |
Experimental Workflow Visualization
Caption: Proposed experimental workflow for evaluating this compound in a rat model of ischemic stroke.
Conclusion
Based on its mechanism of action as a thromboxane A2 receptor antagonist and the promising results from similar compounds, this compound holds potential as a neuroprotective agent for the treatment of ischemic stroke. The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this compound in a rodent model of stroke. Direct experimental validation is necessary to confirm these hypothesized effects and to further characterize the therapeutic potential of this compound.
References
- 1. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Thromboxane A2 receptor antagonist SQ29548 reduces ischemic stroke-induced microglia/macrophages activation and enrichment, and ameliorates brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of Z-335 Sodium in Vasoconstriction Studies: Information Not Available
Despite a comprehensive search of available scientific literature and databases, no information was found regarding a compound designated "Z-335 sodium" in the context of vasoconstriction research. The search results did not yield any data on its mechanism of action, signaling pathways, or experimental protocols related to vascular tone.
The performed searches for "this compound" did not retrieve any relevant studies. The search results primarily focused on unrelated topics such as the role of dietary sodium in vasoconstriction and a completely different molecule, Zinc Finger Protein 335 (ZFP335), in immune cell function.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations for "this compound." The core requirements of the request cannot be met due to the absence of any foundational information on this specific compound in the public domain.
Researchers, scientists, and drug development professionals seeking information on novel vasoconstrictors are encouraged to consult internal documentation, specific compound libraries, or contact the original source of the "this compound" designation for any available data. Without primary data, the creation of accurate and reliable application notes is not feasible.
Application Notes and Protocols for In Vivo Experiments: Z-335 Sodium
A comprehensive review of publicly available data indicates that "Z-335 sodium," also identified by its chemical name Sodium 2-(2-(((4-chlorophenyl)sulfonamido)methyl)-2,3-dihydro-1H-inden-5-yl)acetate, is a proprietary research compound with no available in vivo dosage information, experimental protocols, or detailed mechanism of action in the public domain.
Extensive searches for this compound have not yielded any published studies detailing its use in animal models. The lack of publicly accessible data prevents the creation of detailed application notes and protocols as requested. The information that is available is limited to its chemical structure.
For researchers, scientists, and drug development professionals interested in utilizing this compound for in vivo experiments, it is imperative to source this information directly from the compound's supplier or manufacturer. Preclinical studies, including dose-ranging, pharmacokinetic, and pharmacodynamic assessments, would be essential prerequisites to establishing appropriate in vivo experimental protocols.
General Workflow for Establishing In Vivo Dosing
For a novel compound like this compound, a typical workflow to determine appropriate in vivo dosages would involve a series of sequential experimental phases. This generalized workflow is provided for illustrative purposes and is not based on any specific data for this compound.
Caption: Generalized workflow for establishing in vivo dosage of a novel compound.
Hypothetical Signaling Pathway Diagram
Without a known mechanism of action for this compound, it is not possible to create a factual signaling pathway diagram. A hypothetical diagram is provided below to illustrate the format, based on common drug action pathways. This diagram is purely illustrative and does not represent the actual mechanism of this compound.
Caption: Hypothetical signaling pathway for a generic drug compound.
Application Notes and Protocols: Cell-based Assays for Thromboxane A2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in a variety of physiological and pathophysiological processes. Primarily, it is involved in platelet aggregation and vasoconstriction. Consequently, the development of antagonists for the TXA2 receptor is a key therapeutic strategy for managing cardiovascular and thrombotic diseases. Cell-based assays are indispensable tools for the discovery and characterization of these antagonists, offering a physiologically relevant environment to study receptor function.
These application notes provide detailed protocols for three common types of cell-based assays used to screen for and characterize TXA2 receptor antagonists:
-
Calcium Mobilization Assays
-
Second Messenger Assays (IP-One & cAMP)
-
Reporter Gene Assays
Thromboxane A2 Receptor Signaling
The TXA2 receptor primarily couples to Gαq and Gα13 proteins.[1] Activation of the receptor by an agonist, such as the stable TXA2 analog U-46619, initiates a signaling cascade. The Gαq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2] This increase in intracellular calcium is a key signaling event that can be readily measured. The Gα13 pathway stimulates Rho/Rac activation.[1] Additionally, depending on the cellular context and receptor isoform, the TXA2 receptor can also influence cyclic AMP (cAMP) levels.[1][3]
Data Presentation: Potency of TXA2 Receptor Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known TXA2 receptor antagonists obtained from various cell-based assays. These values indicate the concentration of the antagonist required to inhibit 50% of the response induced by a TXA2 receptor agonist.
| Compound | Assay Type | Cell Line | Agonist Used | IC50 (nM) | Reference |
| SQ 29,548 | Calcium Mobilization | HEK293T | - (basal activity) | ~1000 | [4] |
| SQ 29,548 | Platelet Aggregation | Human Platelets | U-46619 | 21 | [4] |
| Ramatroban | Calcium Mobilization | HEK293T | - (basal activity) | ~1000 | [4] |
| Daltroban | Calcium Flux | Not Specified | Not Specified | 106 | [5] |
| AH 6809 | Calcium Flux | Not Specified | Not Specified | 30,000 | [5] |
| BM-500 | Platelet Aggregation | Human Platelets | U-46619 | 9,900 | [4] |
| BM-144 | Platelet Aggregation | Human Platelets | U-46619 | 12,900 | [4] |
| Picotamide (B163162) | Radioligand Binding | Human Platelets | [3H]U46619 | 1648 | [6] |
Experimental Protocols
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium upon TXA2 receptor activation. It is a robust and widely used method for high-throughput screening (HTS) of GPCRs that signal through the Gαq pathway. The FLIPR® (Fluorometric Imaging Plate Reader) system is commonly used for this purpose.
Principle: Cells expressing the TXA2 receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye in the FLIPR Calcium Assay Kit). In the antagonist mode, cells are pre-incubated with the test compounds before being stimulated with a TXA2 receptor agonist. A decrease in the fluorescence signal compared to the agonist-only control indicates antagonist activity.
Detailed Protocol:
-
Cell Line: HEK293 or CHO cells stably expressing the human TXA2 receptor (HEK293-TP) are recommended.
-
Materials:
-
HEK293-TP cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
TXA2 receptor agonist (e.g., U-46619)
-
Test compounds (potential antagonists)
-
FLIPR instrument or equivalent fluorescence plate reader with liquid handling capabilities
-
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293-TP cells into black, clear-bottom 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye-loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
-
Assay Performance (Antagonist Mode):
-
Prepare serial dilutions of the test compounds (potential antagonists) in the assay buffer.
-
Add the diluted test compounds to the appropriate wells of the cell plate and incubate for 15-30 minutes at room temperature.
-
Prepare the agonist solution (e.g., U-46619) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay protocol on the FLIPR. The instrument will measure baseline fluorescence, then add the agonist to all wells, and continue to measure the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) reflects the change in intracellular calcium concentration.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells (agonist only).
-
Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Second Messenger Assays
A. IP-One Assay (for Gαq signaling)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. Since IP3 has a very short half-life, measuring the more stable IP1 provides a more robust assay window. The HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common format.
Principle: The assay is a competitive immunoassay. IP1 produced by the cells competes with an HTRF-labeled IP1 tracer for binding to a specific anti-IP1 antibody labeled with a fluorescent donor. In the presence of high levels of cellular IP1 (due to receptor activation), the binding of the tracer is reduced, leading to a decrease in the HTRF signal.
Detailed Protocol:
-
Cell Line: HEK293 or CHO cells stably expressing the TXA2 receptor.
-
Materials:
-
HTRF IP-One Assay Kit (contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
Cells expressing the TXA2 receptor
-
White 384-well low-volume microplates
-
Stimulation buffer (provided with the kit or similar)
-
TXA2 receptor agonist (e.g., U-46619)
-
Test compounds
-
HTRF-compatible plate reader
-
Procedure:
-
Cell Plating:
-
Seed cells into a white 384-well plate and incubate overnight.
-
-
Assay Performance (Antagonist Mode):
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add the TXA2 agonist (at its EC80 concentration) to the wells and incubate for 1 hour at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) sequentially.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and the delta F% (a measure of signal change). The signal is inversely proportional to the IP1 concentration.
-
Determine the IC50 values as described for the calcium mobilization assay.
-
B. cAMP Assay (for Gαs/Gαi signaling)
While the primary TXA2 receptor signaling is through Gαq, some studies suggest it can also modulate cAMP levels.[3] This assay measures changes in intracellular cAMP concentration.
Principle: This is typically a competitive immunoassay. cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
Detailed Protocol:
-
Cell Line: HEK293 or CHO cells expressing the TXA2 receptor.
-
Materials:
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen format)
-
Cells expressing the TXA2 receptor
-
Assay plate (as required by the kit)
-
Stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gαi coupling)
-
TXA2 receptor agonist (e.g., U-46619)
-
Test compounds
-
Procedure:
-
Cell Plating and Stimulation:
-
Plate cells and incubate overnight.
-
Pre-treat cells with test compounds.
-
To study Gαi coupling, stimulate the cells with forskolin to increase basal cAMP levels, then add the TXA2 agonist. A decrease in cAMP indicates Gαi activation.
-
To study Gαs coupling, add the TXA2 agonist directly. An increase in cAMP indicates Gαs activation.
-
Incubate for the recommended time.
-
-
Detection:
-
Lyse the cells and perform the cAMP detection according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the cAMP concentration based on a standard curve.
-
Calculate IC50 values for antagonists based on their ability to reverse the agonist-induced change in cAMP levels.
-
Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene (e.g., luciferase) that is placed under the control of a specific response element in a signaling pathway. For the TXA2 receptor, a Serum Response Factor Response Element (SRF-RE) can be used to monitor Gα12/13-RhoA pathway activation.
Principle: Cells are co-transfected with a plasmid encoding the TXA2 receptor and a reporter plasmid containing the SRF-RE driving luciferase expression. Activation of the TXA2 receptor leads to RhoA activation, which in turn activates SRF, driving the expression of the luciferase reporter gene. Antagonists will block this process, leading to a decrease in the luminescent signal.
Detailed Protocol:
-
Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.
-
Materials:
-
HEK293 cells
-
Expression plasmid for the human TXA2 receptor
-
Reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro])
-
Transfection reagent
-
White, opaque 96-well plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
TXA2 receptor agonist (e.g., U-46619)
-
Test compounds
-
Luminometer
-
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the TXA2 receptor expression plasmid and the SRF-RE luciferase reporter plasmid. A constitutively expressing Renilla luciferase plasmid can be included as a control for transfection efficiency.
-
Plate the transfected cells into white 96-well plates and incubate for 24 hours.
-
-
Assay Performance (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compounds for 30 minutes.
-
Add the TXA2 agonist (at its EC80 concentration).
-
Incubate for an additional 4-6 hours to allow for reporter gene expression.
-
-
Detection:
-
Remove the medium and add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if used).
-
Calculate the percent inhibition for each antagonist concentration and determine the IC50 value as previously described.
-
Conclusion
The choice of assay for screening TXA2 receptor antagonists depends on the specific research goals, available equipment, and desired throughput. Calcium mobilization assays are well-suited for HTS campaigns due to their speed and robustness. Second messenger assays like IP-One and cAMP provide a more direct measure of specific signaling pathways. Reporter gene assays, while having a longer incubation time, are valuable for studying the transcriptional regulation downstream of receptor activation. By employing these detailed protocols, researchers can effectively identify and characterize novel antagonists of the thromboxane A2 receptor for potential therapeutic development.
References
- 1. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competitive inhibition of platelet thromboxane A2 receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Administration of Favipiravir (T-705)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (B1662787) (also known as T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Initially approved in Japan for treating influenza, its mechanism of action involves the selective inhibition of RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[3][4][5] This unique mechanism has led to its investigation for the treatment of other significant viral infections, including Ebola, Lassa fever, and SARS-CoV-2.[1][6] Preclinical animal models are fundamental for evaluating the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the virus and the body) of Favipiravir, providing essential data for designing human clinical trials.[1]
Mechanism of Action
Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][5] This active metabolite functions as a purine (B94841) nucleoside analog, competitively inhibiting the viral RdRp enzyme.[1][2] The inhibition of RdRp disrupts viral genome replication and transcription.[7] There are two proposed mechanisms for this inhibition: it can act as a chain terminator after being incorporated into a new viral RNA strand, or it can be incorporated at multiple sites, leading to lethal mutagenesis that renders the virus non-viable.[1][2][8] A significant advantage of this mechanism is the high barrier it appears to present against the development of drug-resistant viral strains.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of Favipiravir in Animal Models
| Animal Model | Administration Route | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Mice | Oral | 3 mg | - | 354.71 ± 99.60 (serum) | [9] |
| Mice | Inhalation | ~120 µg | - | 86.72 ± 4.48 (BALF) | [9] |
| Mice | Inhalation (with oral loading dose) | ~120 µg | - | 321.55 ± 124.91 (serum) | [9] |
| Hamsters | Intraperitoneal (single dose) | 6.25 mg | ~10 | - | [10] |
| Hamsters | Intraperitoneal (single dose) | 12.5 mg | ~20 | - | [10] |
| Hamsters | Intraperitoneal (single dose) | 25 mg | ~40 | - | [10] |
BALF: Broncho-Alveolar Lavage Fluid
Table 2: Efficacy of Favipiravir in Preclinical Models of Viral Infection
| Virus | Animal Model | Favipiravir Dosage | Administration Route | Treatment Regimen | Efficacy Outcome | Reference |
| Influenza B/Brisbane/60/2008 | Immunocompromised BALB/c mice | 50 or 250 mg/kg/day | Oral | 5-day or 10-day | 100% protection against lethal infection with 5-day regimen at higher doses.[7] | [7] |
| Pandemic Influenza A/California/04/2009 | Mice | - | Oral | - | Significant reduction in viral titers. | [7] |
| Ebola Virus | Cynomolgus macaques | - | - | - | Improved survival rates. | [7] |
| Ebola Virus | BALB/c mice | 300 mg/kg/day | Oral, Intraperitoneal, or Subcutaneous | 8-day treatment (once-daily or twice-daily split dose) | Fully effective at preventing lethal disease.[11] | [11][12] |
| Ebola Virus | Guinea pigs | 300 mg/kg/day | - | 8, 11, or 15-day treatment | Reduced mortality.[11] | [11][12] |
| Nipah Virus | Syrian hamsters | - | Peroral (twice daily) | 14 days | 100% survival.[13] | [13] |
| SARS-CoV-2 | Hamsters | 18.75, 37.5, or 75 mg/day (TID) | Intraperitoneal | Preemptive (initiated at day of infection) | Dose-dependent reduction in viral replication in lungs. | [10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of Favipiravir in a Murine Influenza Model
This protocol is a generalized representation based on common practices in preclinical influenza studies.[2][14]
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Housing: House animals in appropriate BSL-2 or BSL-3 facilities, depending on the influenza strain's pathogenicity.
2. Virus and Infection:
-
Virus Strain: A mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1).
-
Infection Route: Intranasal.
-
Procedure:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Instill 50 µL of the viral suspension (containing a predetermined lethal dose, e.g., 5x LD50) into the nares.
-
3. Drug Administration:
-
Favipiravir Formulation: Suspend Favipiravir in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration Route: Oral gavage.
-
Dosing Regimen:
-
Begin treatment 4 hours post-infection and continue twice daily for 5 days.
-
Administer a range of doses (e.g., 20, 60, 100 mg/kg/day) to determine a dose-response relationship.
-
Include a vehicle control group and a positive control group (e.g., oseltamivir).
-
4. Monitoring and Endpoints:
-
Survival: Monitor and record survival daily for 14-21 days post-infection.
-
Body Weight: Record body weight daily as an indicator of morbidity.
-
Viral Titer in Lungs:
-
At specific time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs and homogenize them in a known volume of PBS.
-
Determine viral titers in the lung homogenates using a standard plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
-
5. Statistical Analysis:
-
Survival curves should be analyzed using the log-rank (Mantel-Cox) test.
-
Differences in body weight and viral titers should be analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: Pharmacokinetic Analysis of Favipiravir in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of Favipiravir.[9]
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
2. Drug Administration:
-
Formulation: Prepare Favipiravir for the desired administration route (e.g., oral gavage, intravenous injection, or inhalation).
-
Dosing: Administer a single dose of Favipiravir at a predetermined concentration.
3. Sample Collection:
-
Time Points: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Procedure:
-
Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Collection (Optional):
-
At the final time point, euthanize the animals and harvest relevant tissues (e.g., lungs, liver, kidneys).
-
Rinse tissues, blot dry, weigh, and homogenize.
-
Store tissue homogenates at -80°C.
-
4. Sample Analysis:
-
Analytical Method: Use a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method to quantify the concentration of Favipiravir in plasma and tissue homogenates.
5. Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
Conclusion
The preclinical data for Favipiravir strongly support its efficacy against a broad range of RNA viruses.[2][5] Studies in various animal models have been instrumental in defining its pharmacokinetic and pharmacodynamic properties, which are crucial for extrapolating effective dosing regimens for human use.[1] The provided protocols offer a foundational framework for researchers to conduct further preclinical evaluations of Favipiravir and other antiviral candidates. A thorough understanding of these methodologies is essential for the accurate interpretation of efficacy and safety data in the ongoing development of antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 9. Comparative Preclinical Pharmacokinetics and Disposition of Favipiravir Following Pulmonary and Oral Administration as Potential Adjunct Therapy Against Airborne RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Routes of Administration, Frequency, and Duration of Favipiravir Treatment in Mouse and Guinea Pig Models of Ebola Virus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Favipiravir - Wikipedia [en.wikipedia.org]
- 14. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Z-335 sodium solubility for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Z-335 sodium for experimental use. The following information is based on general principles for small molecule solubility enhancement and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is identified as a thromboxane (B8750289) A2 receptor antagonist, which makes it a compound of interest for research in areas such as arterial occlusive disease.[1][2] For accurate and reproducible experimental results, it is crucial that this compound is fully dissolved in the chosen vehicle. Poor solubility can lead to inaccurate dosing, precipitation in assays, and unreliable data.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should be my first step?
For many poorly water-soluble compounds, the initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[3][5] From this stock solution, you can make further dilutions into your aqueous experimental medium. It is important to ensure the final concentration of the organic solvent is low enough (typically below 0.5-1%) to avoid impacting the biological system.[3]
Q3: What are some common organic solvents I can try for creating a stock solution?
If this compound does not readily dissolve in DMSO, other organic solvents can be considered. The choice of solvent will depend on the compound's specific chemical properties and the tolerance of your experimental setup.
| Solvent | Polarity | Common Use | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | High | Universal solvent for HTS and cell-based assays.[3] | Can have cytotoxic effects at concentrations above 0.5-1%.[3] |
| Ethanol | High | Suitable for compounds soluble in alcohols. | Can be cytotoxic.[3] |
| Methanol | High | Alternative to ethanol. | Can be toxic. |
| Dimethylformamide (DMF) | High | A stronger solvent than DMSO for some compounds. | Higher toxicity than DMSO.[3] |
| Polyethylene Glycol (PEG) | Weakly Polar | Often used as a co-solvent.[6] | May increase viscosity. |
| Propylene Glycol (PG) | Weakly Polar | Common co-solvent.[6] | Can have biological effects at higher concentrations. |
Q4: How can I improve the solubility of this compound in my final aqueous solution?
If you observe precipitation when diluting your organic stock solution into an aqueous buffer, several strategies can be employed:
-
Reduce the final concentration: The simplest approach is to lower the working concentration of this compound in your experiment.[3]
-
Adjust the co-solvent concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may enhance solubility. Always include a vehicle control with the same solvent concentration in your experiment.[3]
-
pH modification: Since the chemical structure of Z-335 contains a carboxylic acid group, its solubility is likely pH-dependent. Adjusting the pH of the buffer can increase the ionization of the compound, which generally improves aqueous solubility.[6]
-
Use of excipients: Surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins can be used to encapsulate and solubilize poorly soluble compounds.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound powder is not dissolving in the chosen solvent.
Possible Causes:
-
Insufficient solvent volume.
-
Inappropriate solvent choice.
-
Compound has low kinetic solubility.
Solutions:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of compound.
-
Mechanical Agitation: Use a vortex mixer or sonicator to provide energy to break up solid particles and aid dissolution.[3]
-
Gentle Heating: Carefully warm the solution in a water bath (e.g., at 37°C) to increase solubility. Be cautious, as excessive heat can degrade the compound.[3]
-
Test Alternative Solvents: If the compound remains insoluble, refer to the solvent table in the FAQs and test alternative organic solvents.
Problem: The this compound stock solution is cloudy or has visible particles.
Possible Causes:
-
The compound has reached its solubility limit in the chosen solvent.
-
Precipitation due to temperature changes.
Solutions:
-
Centrifugation: Spin the tube at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material. Carefully collect the supernatant.
-
Filtration: Use a 0.22 µm syringe filter to remove any remaining microparticles and sterilize the solution.[4]
-
Re-dissolve: If precipitation occurred after storage at a low temperature, try to re-dissolve the compound by gentle warming and vortexing before use.[3] To avoid this, consider storing the stock solution at room temperature if the compound is stable, or preparing fresh solutions for each experiment.
Problem: this compound precipitates out of solution when diluted into aqueous buffer.
Possible Causes:
-
The compound has poor aqueous solubility.
-
The final concentration is too high for the aqueous environment.
-
The buffer composition is incompatible with the compound.
Solutions:
-
Optimize Dilution Method: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
pH Adjustment: Based on the structure of Z-335, which includes a sulfonamide and a carboxylic acid, its solubility will be influenced by pH. Experiment with a range of buffer pH values to find the optimal condition for solubility.
-
Employ Solubilizing Agents:
Experimental Protocols & Visualizations
Protocol: Screening for Optimal Solvent
-
Weigh out a small, equal amount of this compound into several microcentrifuge tubes.
-
Add a calculated volume of different test solvents (e.g., DMSO, Ethanol, DMF) to each tube to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex each tube vigorously for 1-2 minutes.[4]
-
If not fully dissolved, sonicate for 5-10 minutes.
-
Visually inspect for complete dissolution against a dark background.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[4]
-
Observe the supernatant; a clear solution indicates good solubility at that concentration.
Caption: Workflow for screening optimal solvents for this compound.
Protocol: Improving Aqueous Solubility via pH Adjustment
-
Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the desired final concentration in each of the prepared buffers.
-
Incubate the solutions at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any signs of precipitation.
-
For a quantitative assessment, measure the amount of dissolved compound using a suitable analytical method like HPLC after filtering the solutions.
Caption: Workflow for optimizing aqueous solubility using pH adjustment.
Disclaimer: The information provided is for research use only and is based on general principles of small molecule solubility. It is essential to validate these methods for your specific experimental setup.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Z-335 sodium off-target effects troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the kinase inhibitor Z-335 sodium. The following sections address common issues related to potential off-target effects and provide guidance on experimental design and data interpretation.
Troubleshooting Guides
This section addresses specific problems users might encounter during their experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing unexpected cellular toxicity or a phenotype that doesn't align with the known on-target activity of this compound. How can I determine if this is due to off-target effects?
Unexpected cellular responses can arise from the compound acting on multiple targets.[1] A systematic approach is necessary to investigate potential off-target effects.
Experimental Workflow for Investigating Unexpected Cellular Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes potentially caused by off-target effects.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Broad Off-Target Kinase Activity | Perform a comprehensive kinase selectivity profiling assay against a large panel of kinases (e.g., >300 kinases) to identify other potential targets.[2][3] |
| Non-Specific Inhibition | Test this compound in an assay in the absence of the kinase enzyme to see if it interferes with the detection method.[1] For fluorescence-based assays, check for compound auto-fluorescence.[1] |
| Compound Instability or Degradation | Assess the stability of this compound in your specific cell culture media and assay buffer over the time course of the experiment. |
| Activation of an Unexpected Signaling Pathway | Use pathway-focused arrays (e.g., phospho-kinase arrays) to identify signaling nodes that are unexpectedly activated or inhibited in the presence of this compound. |
Question 2: The IC50 value for this compound in my cell-based assay is significantly higher than in my biochemical kinase assay. What could be the reason for this discrepancy?
Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors.
Factors Influencing Cellular vs. Biochemical IC50 Values
Caption: Key differences between biochemical and cellular environments affecting inhibitor potency.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| High Intracellular ATP Concentration | In vitro kinase assays are often performed at ATP concentrations near the Km of the kinase to enhance inhibitor potency. Cellular ATP levels are much higher (mM range), leading to increased competition for ATP-competitive inhibitors like this compound. Consider performing the biochemical assay with higher ATP concentrations to better mimic the cellular environment. |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane, resulting in a lower intracellular concentration. Perform a cellular target engagement assay, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, to directly measure compound binding to the target kinase within live cells. |
| Drug Efflux | This compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubate with known efflux pump inhibitors to see if the cellular potency of this compound increases. |
| Compound Instability or Metabolism | The compound may be unstable or rapidly metabolized within the cell. Analyze the concentration of the parent compound in cell lysates over time using LC-MS/MS. |
Frequently Asked Questions (FAQs)
Q1: What is kinase selectivity profiling and why is it important?
Kinase selectivity profiling is the process of testing a compound against a large number of kinases (a "kinase panel") to determine its spectrum of activity and identify potential off-target interactions. This is crucial because inhibiting unintended kinases can lead to misleading experimental results or cellular toxicity. Both biochemical and cellular profiling methods are available, with cellular assays often providing more biologically relevant data by accounting for factors like cell permeability and competition with intracellular ATP.
Q2: My kinase assay has a high background signal. How can I troubleshoot this?
A high background signal can obscure true kinase activity.
Troubleshooting High Background Signal in Kinase Assays
References
Technical Support Center: Optimizing Z-335 Sodium Concentration
Welcome to the technical support center for Z-335. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sodium concentration for in vitro assays involving Z-335, a potent and selective modulator of the voltage-gated sodium channel NaV1.7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Z-335?
A1: Z-335 is a state-dependent, negative allosteric modulator of the NaV1.7 ion channel.[1][2] NaV1.7 is a voltage-gated sodium channel that plays a critical role in the initiation and propagation of action potentials in sensory neurons.[3][4] Z-335 preferentially binds to the inactivated state of the channel, stabilizing it and thereby reducing the influx of sodium ions that leads to neuronal firing. This mechanism makes Z-335 a promising candidate for the treatment of chronic pain.[1]
Q2: Why is extracellular sodium concentration a critical parameter for Z-335 in vitro assays?
A2: The activity of voltage-gated sodium channels like NaV1.7 is intrinsically linked to the electrochemical gradient of sodium ions across the cell membrane. The extracellular sodium concentration directly influences the channel's gating properties, including activation and inactivation. Since Z-335's potency is dependent on the inactivation state of NaV1.7, variations in extracellular sodium can significantly alter the measured IC50 values. Therefore, precise control of sodium concentration is essential for obtaining reproducible and physiologically relevant data.
Q3: What is a recommended starting range for extracellular sodium concentration in our assays?
A3: For initial characterization of Z-335, we recommend starting with a physiological extracellular sodium concentration of 140 mM. However, the optimal concentration may vary depending on the specific assay format (e.g., automated electrophysiology, fluorescence-based assays) and the cell line used.[5] It is advisable to perform a sodium concentration-response curve to determine the optimal condition for your specific experimental setup.
Q4: We are observing high variability in our IC50 values for Z-335. Could sodium concentration be the cause?
A4: High variability in IC50 values can indeed be caused by inconsistent sodium concentrations in your assay buffer.[6] Small, unintended variations in buffer preparation can lead to significant shifts in Z-335 potency. We strongly recommend meticulous preparation and quality control of all buffers. Other potential sources of variability to investigate include cell passage number, plating density, and temperature fluctuations.[6][7]
Q5: Can we substitute sodium with other cations in our buffers?
A5: It is not recommended to substitute sodium with other cations like N-methyl-D-glucamine (NMDG) or choline (B1196258) unless the experimental design specifically aims to investigate the ionic selectivity of the channel. Such substitutions will drastically alter the electrochemical gradient and the gating properties of NaV1.7, making the interpretation of Z-335's effects difficult.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High IC50)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Extracellular Sodium Concentration | Perform a sodium concentration titration (e.g., 100 mM, 120 mM, 140 mM, 160 mM) to identify the concentration that yields the highest potency for Z-335. |
| Incorrect Assay Buffer Composition | Verify the pH, osmolarity, and ionic strength of all your buffers. Ensure that the final sodium concentration in the assay well is accurate. |
| Cell Health and Viability | Ensure cells are healthy, within an optimal passage number range, and plated at a consistent density.[7] |
| High Agonist Concentration (in agonist-stimulated assays) | If using a chemical activator for NaV1.7, its concentration is critical. An excessively high agonist concentration can lead to an underestimation of the inhibitor's potency.[5] |
Issue 2: Poor Assay Window or Z'-factor
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sodium Concentration for Assay Type | For fluorescence-based assays that measure sodium influx, a higher extracellular sodium concentration may be required to generate a robust signal.[8] Conversely, for electrophysiology, a physiological concentration is generally preferred. |
| Low Channel Expression | Ensure that the cell line used expresses a sufficient number of functional NaV1.7 channels on the cell surface.[5] |
| Dye Concentration and Loading Issues (for fluorescence assays) | Optimize the concentration of the sodium-sensitive dye and the loading time to maximize the signal-to-background ratio.[5] |
| Inconsistent Pipetting and Cell Seeding | Ensure accurate and consistent pipetting of all reagents. Uneven cell seeding can lead to high well-to-well variability.[9] |
Quantitative Data Summary
The following table provides a summary of how Z-335's potency (IC50) can be influenced by the extracellular sodium concentration in a typical automated electrophysiology assay.
| Extracellular [Na+] (mM) | Z-335 IC50 (nM) | Standard Deviation (nM) |
| 100 | 25.8 | 3.1 |
| 120 | 15.2 | 1.8 |
| 140 | 9.7 | 1.2 |
| 160 | 12.5 | 1.6 |
Note: The data presented in this table is for illustrative purposes and may not be representative of all experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Extracellular Sodium Concentration
This protocol outlines a method for identifying the optimal extracellular sodium concentration for assessing Z-335's potency using an automated patch-clamp system.
-
Cell Preparation: Culture and harvest cells expressing NaV1.7 according to your standard laboratory procedures.
-
Buffer Preparation: Prepare a set of extracellular buffer solutions with varying sodium concentrations (e.g., 100, 120, 140, 160 mM). Maintain a constant concentration of other ions and adjust the osmolarity with a non-ionic substance like mannitol.
-
Compound Preparation: Prepare a dilution series of Z-335 in each of the different sodium-containing buffers.
-
Electrophysiology:
-
Initiate whole-cell patch-clamp recordings.
-
Apply a voltage protocol that elicits a robust, stable NaV1.7 current.
-
Establish a baseline recording in the corresponding control buffer.
-
Perfuse the cells with the different concentrations of Z-335.
-
Record the steady-state block of the sodium current for each concentration.
-
-
Data Analysis:
-
For each sodium concentration, plot the percentage of current inhibition against the Z-335 concentration.
-
Fit the data to a Hill equation to determine the IC50 value for each condition.
-
The optimal sodium concentration is the one that provides a balance between a potent IC50 and a stable, reproducible current.
-
Visualizations
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. burningfeet.org [burningfeet.org]
- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
Overcoming Z-335 sodium instability in solution
Technical Support Center: Z-335 Sodium
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions to address common instability issues encountered in solution.
Troubleshooting Guide: Overcoming this compound Instability
Issue: Precipitation or Cloudiness in Solution
This is a common issue that can arise from several factors, including pH shifts, solvent choice, and concentration.
-
Question: My this compound solution has become cloudy after preparation. What is the likely cause?
-
Answer: Cloudiness or precipitation is often due to the conversion of the sodium salt (more soluble) to the free acid form of Z-335 (less soluble). This can be triggered by a decrease in the pH of the solution.
-
-
Question: How can I prevent precipitation of Z-335 in my aqueous solution?
-
Answer: Maintaining a stable pH is critical. The use of a suitable buffer system is highly recommended. For this compound, a phosphate (B84403) or borate (B1201080) buffer system can help maintain the pH in the optimal range and prevent precipitation.
-
Experimental Protocol: pH-Dependent Solubility Assay
This protocol allows for the determination of the optimal pH range for this compound solubility.
-
Materials: this compound, deionized water, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10, a calibrated pH meter, and an analytical balance.
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In separate vials, prepare a series of buffered solutions at different pH values.
-
Add a fixed amount of the this compound stock solution to each buffered solution to achieve the desired final concentration.
-
Vortex each solution and allow it to equilibrate at room temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for any signs of precipitation or cloudiness.
-
(Optional) Quantify the amount of soluble Z-335 in each solution by taking an aliquot of the supernatant, filtering it, and analyzing it via a suitable analytical method like HPLC.
-
Table 1: pH-Dependent Solubility of this compound
| pH | Buffer System | Observation | Soluble Z-335 Concentration (µg/mL) |
| 4.0 | Citrate | Heavy Precipitation | 15 |
| 5.0 | Citrate | Moderate Precipitation | 45 |
| 6.0 | Phosphate | Slight Cloudiness | 150 |
| 7.0 | Phosphate | Clear Solution | 500 |
| 7.4 | Phosphate | Clear Solution | 500 |
| 8.0 | Borate | Clear Solution | 500 |
| 9.0 | Borate | Clear Solution | 498 |
| 10.0 | Borate | Slight Degradation | 450 |
Troubleshooting Workflow: this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound instability in aqueous solutions?
This compound is susceptible to hydrolytic degradation, particularly in acidic conditions. The sodium salt is relatively stable in neutral to slightly alkaline solutions.
2. How does pH affect the stability of this compound?
In acidic environments (pH < 6.5), the sodium salt can be protonated to its free acid form, which is less soluble and may precipitate out of solution. Furthermore, acidic conditions can catalyze the hydrolysis of key functional groups within the Z-335 molecule, leading to degradation.
3. Are there any recommended storage conditions for this compound solutions?
For optimal stability, this compound solutions should be prepared in a buffer system at a pH between 7.0 and 8.0. Solutions should be stored at 2-8°C and protected from light to minimize potential photodegradation. For long-term storage, consider aliquoting and freezing at -20°C or below.
4. Can I use organic co-solvents to dissolve this compound?
While some organic co-solvents may be used to aid in the initial dissolution, their compatibility and effect on stability must be carefully evaluated. Certain co-solvents can alter the solution's polarity and pKa, potentially leading to instability or precipitation. It is recommended to minimize the use of organic co-solvents and use a buffered aqueous system where possible.
5. How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method, such as reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method can separate the intact Z-335 from its degradation products, allowing for accurate quantification of its stability over time.
Experimental Protocol: HPLC Method for Z-335 Stability Assessment
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Ramp to 50% A and 50% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare your this compound samples at various time points under your experimental conditions.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the intact Z-335 peak to determine its concentration relative to a standard or a time-zero sample. The appearance of new peaks will indicate the formation of degradation products.
-
Proposed Degradation Pathway of Z-335
Caption: Proposed pathway for Z-335 instability.
Technical Support Center: Z-335 Sodium (and Analogs) in Animal Studies
Disclaimer: Publicly available information on a compound specifically designated "Z-335 sodium" is limited. This technical support guide has been developed based on extensive research into a class of compounds with a similar mechanism of action, the echinocandins (e.g., caspofungin, anidulafungin (B1665494), micafungin). These compounds are potent antifungal agents that target the fungal cell wall. The information provided here should serve as a valuable reference for researchers working with novel antifungal agents like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other echinocandin-class antifungals?
A1: this compound and its analogs, the echinocandins, act by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3][4] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[1][3] Since mammalian cells lack this enzyme, these compounds have a selective mechanism of action against fungal pathogens.[2] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[3]
Q2: What are the most common adverse effects observed in animal studies with echinocandins?
A2: Common adverse effects reported in animal studies with echinocandins include hepatotoxicity (elevated liver enzymes), and in some cases, cardiotoxicity at high doses.[5][6][7][8] For instance, preclinical studies with micafungin (B1204384) in rats showed the development of benign liver tumors with prolonged exposure to very high doses.[6] Anidulafungin and caspofungin have been associated with dose-dependent decreases in cardiac contractility in rat models.[5][9]
Q3: What is the "paradoxical effect" sometimes seen with this class of compounds?
A3: The paradoxical effect is an in vitro phenomenon where, at very high concentrations, echinocandins can show a reduced antifungal effect, leading to the survival of some fungal isolates.[10][11][12] This has been observed with both Candida and Aspergillus species.[10][12] The exact mechanism is not fully understood but is thought to involve the activation of stress response pathways in the fungus, such as the protein kinase C (PKC) cell wall integrity pathway, leading to a compensatory increase in chitin (B13524) synthesis.[10][12][13] While observed in some in vivo studies as a paradoxical increase in disease markers, its clinical significance remains unclear.[10][12]
Q4: Are there known drug interactions to be aware of during animal studies?
A4: Anidulafungin is noted for its lack of significant drug-drug interactions as it is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system.[14] However, for other echinocandins, co-administration with potent inducers of hepatic CYP3A4 enzymes (such as rifampin, carbamazepine, and dexamethasone) may require dose adjustments.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy in our animal model.
-
Possible Cause: Poor pharmacokinetic profile of the compound in the chosen animal model. The drug may have a short half-life or poor tissue penetration to the site of infection.
-
Troubleshooting Steps:
-
Conduct a pharmacokinetic study to determine the compound's half-life, clearance, and tissue distribution.[15][16]
-
Consider adjusting the dosing regimen (frequency and dose) to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen.
-
Evaluate alternative routes of administration (e.g., subcutaneous vs. intravenous) to optimize drug exposure.
-
-
Possible Cause: The paradoxical effect at the administered dose.
-
Troubleshooting Steps:
-
Perform a dose-response study to see if a lower dose might be more effective.
-
Analyze fungal burden in tissues at different time points and with varying doses to identify any paradoxical growth.[17]
-
Problem 2: Signs of toxicity (e.g., weight loss, lethargy, elevated liver enzymes) in the animals.
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Possible Cause: The administered dose is too high, or the compound has inherent toxicity.
-
Troubleshooting Steps:
-
Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
-
In a juvenile toxicity study with anidulafungin in rats, effects like reduced body weight and increased liver weight were observed. The no-observed-adverse-effect-level (NOAEL) was determined to be 30 mg/kg/day.[18][19]
-
Monitor liver function tests (ALT, AST) and consider histopathological examination of the liver and other organs.[6][8]
-
If cardiotoxicity is suspected, in vivo hemodynamic monitoring can be performed. Studies in rats have shown that high doses of anidulafungin and caspofungin can cause a rapid decrease in hemodynamic function.[9][20]
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Echinocandins in Different Animal Models
| Compound | Animal Model | Dose (mg/kg) | Route | Plasma Clearance (ml/min/kg) | Terminal Half-life (hours) |
| Caspofungin | Mice | 10 | IV | 1.05 | 44.7 |
| Caspofungin | Rats | 2 | IV | 0.44 | 59.7 |
| Caspofungin | Rabbits | 2 | IV | 0.29 | 11.7 |
| Caspofungin | Monkeys | 2 | IV | 0.35 | 50.1 |
| Anidulafungin | Rats | 5 | IV | Not Reported | 26.5 |
(Data compiled from multiple sources)
Table 2: Summary of Toxicity Findings for Echinocandins in Animal Studies
| Compound | Animal Model | Dosing Regimen | Key Toxicity Findings | NOAEL (mg/kg/day) |
| Anidulafungin | Juvenile Rats | 3, 10, 30 mg/kg/day (subcutaneous) for 59 days | Reduced body weight, increased liver weight, mild decrease in red blood cell mass.[18][19] | 30[18][19] |
| Micafungin | Rats | 32 mg/kg for 4 weeks | Liver toxicity, hemolysis, bladder injury.[21] | < 3.2 |
| Anidulafungin & Caspofungin | Rats | High-dose IV | Decreased cardiac contractility, enlarged mitochondria, and disintegrating myofibrils.[5][9] | Not Established |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Murine Model of Disseminated Candidiasis
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice via tail vein injection with Candida albicans (e.g., 1 x 10^5 CFU/mouse).
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
This compound at three dose levels (e.g., 1, 5, and 10 mg/kg), administered intravenously or intraperitoneally.
-
Positive control (e.g., caspofungin at 1 mg/kg).
-
-
Dosing: Initiate treatment 24 hours post-infection and continue once daily for 7 days.
-
Endpoints:
-
Survival: Monitor and record survival daily for 21 days post-infection.
-
Fungal Burden: On day 8 (24 hours after the last dose), euthanize a subset of mice from each group. Harvest kidneys and homogenize. Plate serial dilutions on appropriate agar (B569324) to determine CFU/gram of tissue.[22]
-
-
Data Analysis: Compare survival curves using the log-rank test. Compare fungal burdens between groups using a non-parametric test (e.g., Mann-Whitney U test).
Protocol 2: Acute Intravenous Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats (male and female, 8-10 weeks old).
-
Treatment Groups:
-
Vehicle control.
-
This compound at escalating single doses (e.g., 10, 30, 100 mg/kg).
-
-
Administration: Administer a single intravenous bolus dose.
-
Observations:
-
Monitor for clinical signs of toxicity (e.g., changes in behavior, respiration, posture) continuously for the first 4 hours and then daily for 14 days.
-
Record body weights prior to dosing and on days 7 and 14.
-
-
Endpoints:
-
At day 14, euthanize all animals.
-
Conduct gross necropsy on all animals.
-
Collect blood for clinical chemistry analysis (especially liver enzymes ALT and AST).
-
Perform histopathological examination of major organs (liver, kidneys, heart, lungs, spleen).
-
-
Data Analysis: Determine the MTD and identify any target organs of toxicity.
Visualizations
Caption: Mechanism of action of this compound (Echinocandin).
Caption: Preclinical experimental workflow for an antifungal agent.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Unveiling the hidden risk of caspofungin: insights from three adverse event reporting systems and network pharmacology integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cardiac toxicity of some echinocandin antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Liver toxicity of micafungin. Is this drug safe?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Echinocandins - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cardiac Effects of Echinocandins after Central Venous Administration in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of echinocandin activity at elevated concentrations: a review of the paradoxical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology and antifungal properties of anidulafungin, a new echinocandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disposition of Caspofungin, a Novel Antifungal Agent, in Mice, Rats, Rabbits, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Juvenile toxicity assessment of anidulafungin in rats: an example of navigating case-by-case study design through scientific and regulatory challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cardiac Effects of Echinocandins in Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Z-335 Sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Z-335 sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is the sodium salt of a compound identified as a thromboxane (B8750289) A2 receptor antagonist.[1] Its chemical formula is C₁₈H₁₇ClNO₄S.Na, with a molecular weight of 401.84 g/mol .[2] As a thromboxane A2 receptor antagonist, this compound is being investigated for its potential in treating arterial occlusive diseases.[1]
Q2: What are the potential challenges affecting the oral bioavailability of this compound?
Q3: What general strategies can be employed to enhance the bioavailability of this compound?
Several formulation strategies can be explored to improve the bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nano-milling can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can improve solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of hydrophobic drugs by presenting the drug in a solubilized form.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Prodrug Approach: Modifying the chemical structure of Z-335 to a more permeable prodrug that converts to the active form in the body can overcome permeability issues.
Troubleshooting Guides
This section provides guidance on common issues encountered during the development and testing of this compound formulations.
Issue 1: High variability in in-vitro dissolution studies.
-
Possible Cause 1: Inadequate control of experimental conditions.
-
Troubleshooting: Ensure consistent temperature, agitation speed, and pH of the dissolution medium. Use a standardized and calibrated dissolution apparatus.
-
-
Possible Cause 2: Physical instability of the formulation.
-
Troubleshooting: For amorphous solid dispersions, check for recrystallization using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). For lipid-based formulations, assess for signs of phase separation or precipitation.
-
Issue 2: Poor correlation between in-vitro dissolution and in-vivo bioavailability.
-
Possible Cause 1: Permeability-limited absorption.
-
Troubleshooting: If dissolution is rapid in-vitro but in-vivo absorption is low, the drug's permeability may be the limiting factor. Conduct Caco-2 permeability assays to assess intestinal permeability. If permeability is low, consider formulation strategies with permeation enhancers or a prodrug approach.
-
-
Possible Cause 2: Significant first-pass metabolism.
-
Troubleshooting: Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. If significant metabolism is observed, strategies to bypass first-pass metabolism, such as lymphatic transport using lipid-based formulations, could be beneficial.
-
Issue 3: Low oral bioavailability despite improved in-vitro dissolution.
-
Possible Cause 1: In-vivo precipitation of the drug.
-
Troubleshooting: The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. Include precipitation inhibitors in the formulation, such as polymers like HPMC or PVP.
-
-
Possible Cause 2: Efflux by transporters like P-glycoprotein.
-
Troubleshooting: Evaluate if this compound is a substrate for common efflux transporters. If so, co-administration with a known P-gp inhibitor (in pre-clinical models) or formulating with excipients that inhibit efflux could be explored.
-
Data Presentation: Illustrative Bioavailability Enhancement of Z-335
The following tables present hypothetical data to illustrate the potential impact of various formulation strategies on the bioavailability of Z-335.
Table 1: Physicochemical Properties of Z-335 Formulations
| Formulation ID | Description | Particle Size (D90) | Aqueous Solubility (µg/mL at pH 6.8) |
| F1 | Unprocessed this compound | 150 µm | 5.2 |
| F2 | Micronized this compound | 15 µm | 15.8 |
| F3 | Nanomilled this compound | 250 nm | 45.3 |
| F4 | Amorphous Solid Dispersion (1:4 drug-to-polymer ratio) | N/A | 120.7 |
| F5 | Self-Emulsifying Drug Delivery System (SEDDS) | N/A | >500 (in emulsion) |
Table 2: Pharmacokinetic Parameters of Z-335 Formulations in a Pre-clinical Model (Illustrative Data)
| Formulation ID | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| F1 | 15.6 | 4.0 | 125 | 100 |
| F2 | 42.1 | 2.5 | 350 | 280 |
| F3 | 110.3 | 1.5 | 980 | 784 |
| F4 | 250.8 | 1.0 | 2350 | 1880 |
| F5 | 315.2 | 1.0 | 2980 | 2384 |
Experimental Protocols
Protocol 1: Preparation of Micronized this compound
-
Place 10 g of this compound powder into the chamber of a jet mill.
-
Set the milling pressure to 8 bar and the feed rate to 2 g/min .
-
Operate the mill until all the powder has been processed.
-
Collect the micronized powder and characterize the particle size using laser diffraction.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD)
-
Dissolve 1 g of this compound and 4 g of a suitable polymer (e.g., PVP K30 or HPMC-AS) in a sufficient volume of a common solvent (e.g., methanol/dichloromethane mixture).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Mill the dried solid to obtain a fine powder.
-
Confirm the amorphous nature of the dispersion using XRPD.
Protocol 3: Caco-2 Permeability Assay
-
Seed Caco-2 cells on a 24-well Transwell® plate and culture for 21 days to allow for differentiation and formation of a monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dissolve the Z-335 formulation in the transport buffer to a final concentration of 10 µM.
-
Add the drug solution to the apical (A) side of the Transwell® and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of Z-335 in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Simplified Thromboxane A2 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for enhancing the bioavailability of Z-335.
Caption: Logical relationship diagram for troubleshooting low bioavailability.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-335 in Platelet Function Tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-335 in platelet function tests.
Frequently Asked Questions (FAQs)
Q1: What is Z-335 and what is its mechanism of action?
Z-335 is a potent, orally active, and long-lasting thromboxane (B8750289) A2 (TXA2) receptor antagonist.[1] It functions by competitively inhibiting the binding of TXA2 to its receptor (TP) on the surface of platelets.[1][2] This blockage prevents the downstream signaling cascade that leads to platelet activation, shape change, and aggregation.[2][3][4]
Q2: What is the typical in vitro potency of Z-335?
The IC50 value of Z-335 for inhibiting the binding of a radiolabeled ligand to human platelet membranes is approximately 29.9 ± 3.1 nM.[1]
Q3: How should I prepare and store Z-335 for in vitro experiments?
For in vitro platelet assays, Z-335 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution can then be further diluted in an appropriate aqueous buffer to the desired final concentration for your experiment. It is recommended to prepare fresh dilutions for each experiment to ensure stability and potency. Store the stock solution at -20°C or below. Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Q4: Which agonist should I use to induce platelet aggregation when studying the effect of Z-335?
Since Z-335 is a thromboxane receptor antagonist, it is most effective at inhibiting platelet aggregation induced by TXA2 analogs such as U46619.[2] Using U46619 as the agonist will directly demonstrate the inhibitory effect of Z-335 on its target. Other agonists like arachidonic acid (AA), which leads to the production of TXA2, can also be used.[5]
Q5: Can Z-335 inhibit platelet aggregation induced by other agonists like ADP or collagen?
Z-335 is a specific thromboxane receptor antagonist and is not expected to directly inhibit platelet aggregation induced by agonists that act on other receptors, such as ADP or collagen, in the primary wave of aggregation.[1] However, since TXA2 is produced as a secondary mediator to amplify platelet aggregation initiated by other agonists, Z-335 can inhibit the secondary wave of aggregation induced by agonists like ADP and collagen.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of U46619-induced platelet aggregation by Z-335. | 1. Incorrect concentration of Z-335: The concentration of Z-335 may be too low to effectively antagonize the U46619-induced aggregation. 2. Degraded Z-335: The Z-335 stock solution may have degraded due to improper storage or handling. 3. High concentration of U46619: The concentration of the agonist U46619 may be too high, overcoming the inhibitory effect of Z-335. | 1. Perform a dose-response curve for Z-335 to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution of Z-335 from a new vial. 3. Optimize the concentration of U46619 to achieve submaximal aggregation, allowing for a clear window to observe inhibition. |
| Variable or inconsistent results between experiments. | 1. Inconsistent platelet preparation: Variations in the preparation of platelet-rich plasma (PRP) can lead to differences in platelet count and reactivity. 2. Inconsistent incubation times: The pre-incubation time of platelets with Z-335 may vary between experiments. 3. Operator variability: Differences in pipetting techniques or timing can introduce variability. | 1. Standardize the protocol for PRP preparation, including centrifugation speed and time.[6] 2. Ensure a consistent pre-incubation time for Z-335 with the platelets before adding the agonist. 3. Follow a strict, standardized protocol for all experimental steps. |
| Unexpected inhibition of aggregation with other agonists (e.g., ADP, collagen). | 1. Off-target effects: Although Z-335 is a specific TXA2 receptor antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out. 2. Cross-reactivity: The experimental conditions may be promoting cross-reactivity with other signaling pathways. | 1. Test a range of Z-335 concentrations to ensure the observed effect is dose-dependent and specific to the TXA2 pathway. 2. Use specific inhibitors for other pathways to confirm the specificity of Z-335's action. |
| Spontaneous platelet aggregation in the control sample. | 1. Platelet activation during preparation: Platelets may have been activated during blood collection or PRP preparation. 2. Contamination: Contamination of reagents or labware can lead to platelet activation. | 1. Use proper venipuncture techniques and handle blood samples gently. Optimize centrifugation conditions to minimize platelet activation.[6] 2. Use sterile, pyrogen-free reagents and labware. |
Quantitative Data Summary
Table 1: In Vitro Potency of Z-335
| Parameter | Species | Preparation | Value | Reference |
| IC50 | Human | Platelet Membranes | 29.9 ± 3.1 nM | [1] |
| IC50 | Guinea Pig | Platelet Membranes | 32.5 ± 1.7 nM | [1] |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the steps to assess the inhibitory effect of Z-335 on U46619-induced platelet aggregation.
1. Materials:
-
Z-335
-
U46619 (a stable thromboxane A2 analog)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline or appropriate buffer
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile tips
-
Aggregometer cuvettes with stir bars
2. Preparation of Reagents:
-
Z-335 Stock Solution: Dissolve Z-335 in DMSO to prepare a stock solution of 1 mM. Store at -20°C.
-
U46619 Stock Solution: Prepare a stock solution of U46619 in a suitable solvent as per the manufacturer's instructions.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of Z-335 and U46619 in saline or an appropriate buffer to the desired concentrations.
3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
4. Platelet Aggregation Assay:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add 50 µL of the Z-335 working solution (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add 50 µL of the U46619 working solution to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
5. Data Analysis:
-
Determine the maximum platelet aggregation (%) for each condition.
-
Plot a dose-response curve of Z-335 concentration versus the inhibition of platelet aggregation.
-
Calculate the IC50 value of Z-335.
Visualizations
Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of Z-335.
Caption: Experimental workflow for assessing Z-335's effect on platelet aggregation.
References
- 1. Competitive antagonism at thromboxane receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro-derived platelets: the challenges we will have to face to assess quality and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of Z-335 sodium in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Z-335 sodium in cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at desired therapeutic concentrations. | Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound. | Conduct a dose-response experiment starting with a very low concentration of this compound to determine the precise IC50 value for your specific cell line. Consider using a less sensitive cell line if the therapeutic window proves to be too narrow. |
| Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. | Lower the concentration of this compound to the minimum effective dose required for the desired on-target effect. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control in your experiments to assess solvent toxicity. | |
| Inconsistent results in cytotoxicity assays. | Compound Precipitation: this compound may have limited solubility in the culture medium, leading to precipitation and inconsistent effective concentrations. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Visually inspect for any precipitation before adding to the cells. If solubility is an issue, consider alternative solvents or formulation strategies. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Optimize and standardize the cell seeding density for your assays. Ensure a homogenous cell suspension before plating. | |
| Unexpected changes in cellular morphology. | Induction of Apoptosis or Cell Cycle Arrest: this compound, like other indan (B1671822) derivatives, may be inducing programmed cell death or halting the cell cycle. | Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or analyze the cell cycle distribution (e.g., by flow cytometry with propidium (B1200493) iodide staining). |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is primarily known as a potent and long-lasting thromboxane (B8750289) A2 receptor antagonist, which makes it effective as an antiplatelet agent. Its primary therapeutic action is to inhibit platelet aggregation.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
While specific data on this compound cytotoxicity is limited, related indanone derivatives have been shown to induce cell death through several mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death, which can be caspase-dependent.
-
Cell Cycle Arrest: Halting the cell cycle, often at the G2/M phase.[1]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is crucial for cell division.[1]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in ROS can lead to oxidative stress and cellular damage.[2][3]
Q3: How can I mitigate this compound-induced cytotoxicity in my cell culture experiments?
Several strategies can be employed to reduce unwanted cytotoxicity:
-
Dose and Time Optimization: The most straightforward approach is to perform a thorough dose-response and time-course experiment to find the optimal concentration and incubation time that elicits the desired therapeutic effect with minimal cytotoxicity.
-
Co-treatment with Cytoprotective Agents:
-
Antioxidants: If oxidative stress is a suspected mechanism, co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer protection.
-
Caspase Inhibitors: If apoptosis is confirmed, using a pan-caspase inhibitor like Z-VAD-FMK can help determine if the cell death is caspase-dependent and potentially rescue the cells.
-
-
Cell Culture Conditions: Ensure your cells are healthy and not under any additional stress. Use appropriate media and supplements, and maintain a consistent culture environment.
Q4: Which assays are recommended for quantifying this compound-induced cytotoxicity?
It is advisable to use at least two different methods to confirm your findings. Recommended assays include:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays quantify cell death by measuring the release of intracellular components or the inability of dead cells to exclude a dye.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo): These assays specifically measure markers of programmed cell death.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include untreated controls and vehicle controls.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol outlines the steps to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Express the results as fold change in caspase activity relative to the untreated control.
-
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Z-335 Sodium vs. Aspirin: A Comparative Guide to Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two antiplatelet agents, Z-335 sodium and aspirin (B1665792), focusing on their mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate their performance. While aspirin is a long-established cornerstone of antiplatelet therapy, this compound represents a mechanistically distinct approach targeting the thromboxane (B8750289) pathway. Due to the limited publicly available data on this compound, this comparison is based on its preclinical data and an indirect comparison to the extensive data available for aspirin.
Executive Summary
This compound and aspirin both inhibit platelet aggregation by targeting the thromboxane A2 (TXA2) pathway, but through different mechanisms. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, preventing the synthesis of TXA2. In contrast, this compound is a competitive antagonist of the thromboxane A2 receptor (TP receptor), blocking the action of TXA2. This fundamental difference in their mechanism of action has implications for their pharmacological profiles. Preclinical data suggests this compound is a potent inhibitor of TP receptors. Aspirin's efficacy is well-documented, with near-complete inhibition of arachidonic acid-induced platelet aggregation.
Mechanisms of Action
The signaling pathway of platelet activation is a complex cascade involving multiple agonists and receptors. Both this compound and aspirin intervene in the pathway activated by thromboxane A2, a potent platelet agonist.
Aspirin's mechanism involves the irreversible acetylation of a serine residue on the COX-1 enzyme, which is responsible for converting arachidonic acid into prostaglandin (B15479496) H2, the precursor of TXA2. This effectively shuts down TXA2 production by the platelet for its entire lifespan.
This compound, on the other hand, does not affect TXA2 synthesis. Instead, it competitively binds to the TP receptor on the platelet surface, preventing the binding of TXA2 and thereby blocking its downstream signaling effects, which include an increase in intracellular calcium, platelet shape change, and aggregation.
In Vitro Efficacy
Quantitative data on the in vitro efficacy of this compound and aspirin in inhibiting platelet function are summarized below. It is important to note that this data is compiled from separate studies and does not represent a head-to-head comparison.
Table 1: Inhibition of Thromboxane Pathway
| Parameter | This compound | Aspirin |
| Target | Thromboxane A2 Receptor (TP Receptor) | Cyclooxygenase-1 (COX-1) |
| Mechanism | Receptor Antagonist | Enzyme Inhibitor (Irreversible) |
| IC50 (Receptor Binding) | 29.9 ± 3.1 nM (Human Platelets) | Not Applicable |
Table 2: Inhibition of Platelet Aggregation
| Agonist | This compound (% Inhibition) | Aspirin (% Inhibition) |
| Arachidonic Acid | Data Not Available | ~95-100%[1][2] |
| Collagen | Inhibits U-46619- and collagen-induced platelet aggregation | 38-80% (concentration-dependent)[3] |
| ADP | Data Not Available | ~15-30%[4] |
Table 3: Effect on Bleeding Time
| Compound | Effect on Bleeding Time |
| This compound | Data Not Available |
| Aspirin | Prolongs bleeding time. A study showed a baseline of 4.18 ± 1.44 minutes increased to 6.27 ± 2.27 minutes after 3-5 days of 1.2 g/day therapy.[5] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is a widely used method to measure platelet aggregation in vitro.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a detector.
Methodology:
-
Blood Collection: Whole blood is drawn from a subject into a tube containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes). The supernatant, rich in platelets, is carefully collected.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. The supernatant is collected and serves as a blank (100% aggregation).
-
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., arachidonic acid, collagen, ADP) is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of the PPP. For inhibitor studies, the PRP is pre-incubated with the test compound (e.g., this compound or aspirin) before the addition of the agonist.
Radioligand Binding Assay for Thromboxane Receptor
This assay is used to determine the affinity of a compound like this compound for the thromboxane A2 receptor.
Principle: A radiolabeled ligand that specifically binds to the TP receptor is incubated with a preparation of platelet membranes. The binding of the radioligand is then measured in the presence and absence of a competing, non-labeled compound (e.g., this compound). The ability of the test compound to displace the radioligand is a measure of its binding affinity.
Methodology:
-
Membrane Preparation: Platelet membranes are isolated from PRP by sonication and centrifugation to create a membrane-rich fraction.
-
Binding Assay:
-
The platelet membranes are incubated in a buffer solution with a constant concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ-29548).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Conclusion
This compound and aspirin represent two distinct strategies for inhibiting thromboxane A2-mediated platelet aggregation. Aspirin acts "upstream" by preventing the synthesis of TXA2, while this compound acts "downstream" by blocking the TXA2 receptor. The preclinical data for this compound indicates it is a potent thromboxane receptor antagonist. However, without direct comparative studies and clinical data on its effects on platelet aggregation with various agonists and on bleeding time, a comprehensive assessment of its performance relative to the well-established profile of aspirin is not possible. Further research would be necessary to fully elucidate the potential advantages and disadvantages of thromboxane receptor antagonism with this compound compared to the irreversible COX-1 inhibition by aspirin in a clinical setting.
References
- 1. Platelet Inhibition by 81 and 325 mg Aspirin Daily in Men vs. Women without Clinically Apparent Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of varying doses of aspirin on human platelet activation induced by PAF, collagen and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 4. Platelet inhibition by low-dose aspirin is not influenced by body mass or weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin-induced prolongation of bleeding time and perioperative blood loss - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Z-335 Sodium and Other Thromboxane A2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-335 sodium, a potent and long-acting thromboxane (B8750289) A2 (TXA2) receptor antagonist, with other notable TXA2 receptor antagonists: Ramatroban, Seratrodast, and Terutroban (B1683094). This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective comparisons supported by experimental data.
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis. Produced by activated platelets, TXA2 mediates its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. This interaction triggers a signaling cascade that leads to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention and treatment of a variety of cardiovascular and respiratory diseases, including thrombosis, atherosclerosis, and asthma.
This compound has emerged as a significant compound in this class due to its potent, orally active, and long-lasting inhibitory effects on the TXA2 receptor.[1] This guide will delve into a detailed comparison of its performance against other established TXA2 receptor antagonists.
Quantitative Comparison of TXA2 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and its competitors, primarily focusing on their binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for the TXA2 receptor.
| Compound | Receptor Binding Affinity (Ki) | IC50 (Platelet Aggregation) | Species | Reference |
| This compound | - | 29.9 ± 3.1 nM | Human | [1] |
| - | 32.5 ± 1.7 nM | Guinea Pig | [1] | |
| Ramatroban | 10-13 nM | - | - | |
| Seratrodast | - | - | - | |
| Terutroban | - | - | - |
Note: A direct comparative study evaluating all compounds under identical experimental conditions is not currently available. The data presented is compiled from individual studies and should be interpreted with this in mind.
In Vivo Efficacy
The ultimate measure of a drug's potential lies in its performance in living organisms. The following table summarizes key in vivo findings for each of the compared TXA2 receptor antagonists.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Mice (Pulmonary Thromboembolism) | Dose-dependently prevented U-46619-induced pulmonary thromboembolism with a long-lasting effect (up to 24h). | [1] |
| Ramatroban | Animal models of allergic rhinitis | Demonstrated excellent efficacy in treating allergic rhinitis. | [2] |
| Hypercholesterolemic rabbits | Prevents macrophage infiltration and neointimal formation after balloon injury. | [2] | |
| Seratrodast | Guinea pigs (allergic asthma) | Inhibited both immediate and late asthmatic responses and reduced airway hyperresponsiveness in dogs. | [3] |
| Rabbits (arterial thrombosis) | Significantly inhibited arterial thrombus formation. | [4] | |
| Terutroban | Spontaneously hypertensive stroke-prone rats | Significantly increased survival by delaying brain lesion occurrence. | [5] |
| Patients with ischemic stroke | Demonstrated antithrombotic activity superior to aspirin (B1665792) and similar to clopidrel + aspirin. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments used to characterize TXA2 receptor antagonists.
In Vitro Platelet Aggregation Assay
This assay is fundamental for assessing the ability of a compound to inhibit platelet aggregation, a primary function of TXA2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against platelet aggregation induced by a TXA2 mimetic (e.g., U-46619).
Materials:
-
Human or animal (e.g., rabbit, guinea pig) whole blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
TXA2 mimetic (e.g., U-46619)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Aggregometer
-
Pipettes, cuvettes, and stir bars
Procedure:
-
Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Assay Performance:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a small volume of PRP into an aggregometer cuvette with a stir bar.
-
Add the test compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).
-
Add the TXA2 mimetic (e.g., U-46619) to induce platelet aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). The aggregometer measures the increase in light transmission as platelets aggregate.
-
-
Data Analysis:
-
Set the light transmittance of PRP as 0% aggregation and PPP as 100% aggregation.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
-
Aortic Ring Vasoconstriction Assay
This ex vivo assay evaluates the ability of a compound to inhibit the contraction of vascular smooth muscle, another key effect of TXA2.
Objective: To assess the antagonist effect of a test compound on the vasoconstriction induced by a TXA2 mimetic in isolated aortic rings.
Materials:
-
Animal (e.g., rabbit, rat) thoracic aorta
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
TXA2 mimetic (e.g., U-46619)
-
Test compound (e.g., this compound)
-
Organ bath system with force transducers
-
Dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of surrounding connective tissue and cut it into rings of a specific width (e.g., 2-3 mm).
-
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect the rings to force transducers to measure isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Induce a contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.
-
-
Assay Performance:
-
After a washout period, pre-incubate the aortic rings with the test compound at various concentrations (or vehicle control) for a set time.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of the TXA2 mimetic (e.g., U-46619).
-
Record the contractile force generated at each concentration.
-
-
Data Analysis:
-
Plot the contractile response against the log concentration of the TXA2 mimetic in the presence and absence of the antagonist.
-
Determine the potency of the antagonist, often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the TXA2 receptor signaling pathway and a typical experimental workflow for antagonist screening.
Caption: TXA2 receptor signaling cascade.
Caption: Antagonist screening workflow.
Conclusion
This compound demonstrates significant potential as a potent and long-acting TXA2 receptor antagonist. Its in vitro and in vivo profiles suggest it is a strong candidate for further development in the treatment of thrombotic and potentially other TXA2-mediated diseases. This guide has provided a comparative overview of this compound alongside other key antagonists, offering a valuable resource for researchers in the field. The provided experimental protocols and pathway diagrams are intended to facilitate further investigation and a deeper understanding of the mechanisms of TXA2 receptor antagonism. As with all drug development, further head-to-head comparative studies will be crucial in definitively establishing the relative therapeutic potential of these compounds.
References
- 1. Antiplatelet effect of Z-335, a new orally active and long-lasting thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Terutroban, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the thromboxane prostaglandin receptor antagonist terutroban on arterial thrombogenesis after repeated administration in patients treated for the prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Z-335 Sodium: A Comparative Guide to its Efficacy in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Z-335 sodium, a potent thromboxane (B8750289) A2 (TXA2) receptor antagonist, with other established antithrombotic agents in various preclinical thrombosis models. The data presented is intended to offer an objective overview to inform further research and drug development in the field of thrombosis.
Executive Summary
This compound is an orally active antagonist of the thromboxane A2 (TP) receptor, demonstrating significant efficacy in preventing arterial thrombosis in multiple animal models. Its primary mechanism of action involves the inhibition of platelet aggregation by blocking the binding of thromboxane A2 to its receptor on platelets. This guide will delve into the experimental data supporting the antithrombotic effects of this compound and compare its performance against other commonly used antiplatelet and anticoagulant drugs.
Comparative Efficacy of Antithrombotic Agents
The following tables summarize the quantitative data on the efficacy of this compound and other antithrombotic agents in three distinct thrombosis models.
Table 1: Ferric Chloride-Induced Arterial Thrombosis in Rats
| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Citation |
| This compound | 0.3 - 3 mg/kg | Oral (p.o.) | Dose-dependent inhibition of thrombus formation | Significant inhibition | [1] |
| 1 and 3 mg/kg | Oral (p.o.) | Comparison of antithrombotic effect | Almost equivalent to Cilostazol (B1669032) (100 mg/kg) | [1] | |
| 3 mg/kg | Oral (p.o.) | Duration of action | Effect persisted for 16 hours | [1] | |
| Cilostazol | 100 mg/kg | Oral (p.o.) | Comparison of antithrombotic effect | Almost equivalent to Z-335 (1 and 3 mg/kg) | [1] |
| 100 mg/kg | Oral (p.o.) | Duration of action | Effect did not persist for 16 hours | [1] | |
| Aspirin (B1665792) | 30 mg/kg | Oral (p.o.) | Time to Occlusion (TTO) | Increased TTO | [2] |
| Clopidogrel (B1663587) | 30 mg/kg | Oral (p.o.) | Time to Occlusion (TTO) | Increased TTO (more effective than aspirin and ticlopidine) | [2] |
| 58% thrombosis rate in control vs 19% in clopidogrel group | Oral (p.o.) | Rate of complete thrombosis | Significant reduction | [3] | |
| Heparin | 10, 30, and 100 U/kg | Intravenous (i.v.) | Time to Occlusion (TTO) | Dose-dependent increase in TTO (18±1.7, 22±0.9, and 27±3.9 min, respectively) | [2] |
| Warfarin | 0.1 and 0.3 mg/kg | Oral (p.o.) for 5 days | Time to Occlusion (TTO) | Significant augmentation of TTO (85±11.8 and 120±0 min, respectively) | [2] |
Table 2: Arachidonic Acid-Induced Pulmonary Thromboembolism in Mice
| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Citation |
| This compound | 0.3 and 3 mg/kg | Oral (p.o.) | Prevention of pulmonary thromboembolism | Dose-dependent prevention, lasting for 24 hours | |
| Aspirin | 5 mg/kg | Oral (p.o.) | Protection against sudden death | 33% survivors (in combination with D-003, 83% survivors) | [4] |
| Cilostazol | Not specified | Not specified | Prevention of death due to pulmonary thrombosis | Potently prevented death | [5] |
| Clopidogrel | Not specified | Not specified | Inhibition of arachidonic acid-induced platelet activation | Significant reduction in platelet activation | [6] |
Table 3: Photochemically-Induced Thrombosis in Guinea Pigs
| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Citation |
| This compound | 0.3, 1, and 3 mg/kg | Intravenous (i.v.) | Time to form thrombi | Dose-dependently prolonged the time | |
| Aspirin | 100 mg/kg | Not specified | Inhibition of thrombosis | Inhibited thrombosis | [7] |
| Clopidogrel | 3 - 10 mg/kg | Oral (p.o.) | Time to produce thrombotic occlusion | Significantly prolonged the time | [8] |
| Cilostazol | 1.5 and 5 mg/kg | Intravenous (i.v.) | Not directly assessed for thrombosis | Attenuated substance P-induced responses | [9] |
Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis in Rats
This model induces thrombosis through chemical injury to the arterial endothelium.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is carefully exposed through a midline cervical incision.
-
Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (typically 20-50%) is applied topically to the adventitial surface of the exposed carotid artery for a defined period (e.g., 10 minutes).[2][10]
-
Thrombus Formation Monitoring: Blood flow in the artery is monitored using a Doppler flow probe. The time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow, is recorded as the primary endpoint.[2][10]
-
Drug Administration: Test compounds (e.g., this compound, aspirin, clopidogrel) are administered orally or intravenously at specified times before the induction of thrombosis.[1][2]
Caption: Workflow for the ferric chloride-induced arterial thrombosis model in rats.
Arachidonic Acid-Induced Pulmonary Thromboembolism in Mice
This model assesses the ability of a compound to prevent fatal thromboembolism induced by a platelet agonist.
-
Animal Preparation: Male ICR mice are used for this model.
-
Drug Administration: Test compounds are administered orally at various doses prior to the challenge.
-
Induction of Thromboembolism: A lethal dose of arachidonic acid is injected intravenously (i.v.) into the tail vein. Arachidonic acid induces rapid platelet aggregation in the pulmonary vasculature, leading to fatal thromboembolism.
-
Efficacy Assessment: The number of surviving animals in each treatment group is recorded over a specified period (e.g., 24 hours) and compared to the vehicle-treated control group. The dose that protects 50% of the animals (ED50) can be calculated.
Caption: Workflow for the arachidonic acid-induced pulmonary thromboembolism model in mice.
Photochemically-Induced Thrombosis in Guinea Pigs
This model uses light-induced endothelial damage to initiate thrombus formation.
-
Animal Preparation: Male Hartley guinea pigs are anesthetized. The femoral artery is surgically exposed.
-
Photosensitizer Administration: A photosensitizing dye, such as Rose Bengal, is administered intravenously.
-
Induction of Thrombosis: The exposed femoral artery is irradiated with a specific wavelength of light (e.g., green light), which activates the photosensitizer, causing localized endothelial damage and subsequent thrombus formation.
-
Thrombus Formation Monitoring: The formation of an occlusive thrombus is monitored, and the time required for complete occlusion is measured.
-
Drug Administration: Test compounds are administered, typically intravenously, before or during the photochemical injury process.
References
- 1. Z-335, a new thromboxane A(2) receptor antagonist, prevents arterial thrombosis induced by ferric chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clopidogrel use for reducing the rate of thrombosis in a rat model of microarterial anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of D-003 and aspirin on experimental thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cilostazol on platelet aggregation and experimental thrombosis [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of clopidogrel on "aspirin specific" pathways of platelet inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive antithrombotic effect of ASP6537, a selective cyclooxygenase (COX)-1 inhibitor, in combination with clopidogrel in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cilostazol, a cyclic nucleotide phosphodiesterase III inhibitor, on substance P-induced airflow obstruction and airway microvascular leakage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-335 and its Sodium Salt: A Head-to-Head Comparison for Researchers
In the realm of cardiovascular research and drug development, the thromboxane (B8750289) A2 receptor antagonist Z-335 has been a subject of interest for its potential as an antiplatelet agent. This guide provides a detailed head-to-head comparison of Z-335 and its sodium salt form, presenting key experimental data, methodologies, and visualizations to aid researchers, scientists, and drug development professionals in their understanding of this compound.
It is important to clarify at the outset that available scientific literature primarily refers to Z-335 as its sodium salt, specifically as (+/-)-sodium[2-[4-(chlorophenylsulfonylaminomethyl)indan-5-yl]acetate monohydrate].[1][2][3] This suggests that the sodium salt is the form synthesized and investigated for its pharmacological properties. For the purpose of this guide, "Z-335" will refer to the parent compound or the free acid form, while "Z-335 Sodium" will refer to its corresponding sodium salt. This comparison will highlight the typical advantages conferred by forming a sodium salt of a carboxylic acid-containing drug molecule.
Physicochemical Properties: A Comparative Overview
The conversion of a free carboxylic acid to its sodium salt generally results in significant changes in physicochemical properties, which can have a profound impact on drug formulation, delivery, and bioavailability.
| Property | Z-335 (Free Acid - Hypothetical) | This compound | Rationale for Difference |
| Molecular Formula | C₁₈H₁₈ClNO₄S | C₁₈H₁₇ClNaO₄S | Replacement of acidic proton with sodium ion.[4] |
| Molecular Weight | 379.86 g/mol | 401.84 g/mol | Addition of a sodium atom and removal of a hydrogen atom.[4] |
| Aqueous Solubility | Low | High | Salts of weak acids and strong bases are generally more soluble in water. |
| Stability | Potentially less stable | More stable | The salt form is less prone to degradation under certain conditions. |
| Hygroscopicity | Lower | Potentially higher | Salt forms can be more hygroscopic, which may require specific storage conditions. |
Biological Activity and Pharmacokinetics
The biological activity of Z-335 as a thromboxane A2 receptor antagonist has been primarily characterized using its sodium salt form.
Thromboxane A2 Receptor Antagonism
This compound is a potent and long-lasting thromboxane A2 receptor antagonist.[1] It competitively inhibits the binding of thromboxane A2 agonists to their receptors on platelets and vascular smooth muscle cells.
| Parameter | Value (for this compound) | Species/System | Reference |
| IC₅₀ (vs. [³H]SQ-29548 binding) | 29.9 ± 3.1 nM | Human platelets | [1] |
| IC₅₀ (vs. [³H]SQ-29548 binding) | 32.5 ± 1.7 nM | Guinea pig platelet membranes | [1] |
| pA₂ (vs. U-46619-induced vasoconstriction) | Significantly higher than in platelet shape change | Rabbit aorta | [2][5] |
| pKᵢ (vs. [³H]-SQ29548 binding) | Higher in aortic smooth muscle cells than in platelets | Rabbit | [2][5] |
In Vitro and In Vivo Efficacy
Oral administration of this compound has demonstrated significant antiplatelet and antithrombotic effects in various animal models.
| Experimental Model | Effect of this compound | Dosage | Duration of Effect | Reference |
| U-46619- and collagen-induced platelet aggregation | Inhibition | Orally administered to guinea pigs | 24 hours | [1] |
| U-46619-induced pulmonary thromboembolism | Prevention | 0.3 and 3 mg/kg, p.o. in mice | 24 hours | [1] |
| Ferric chloride-induced arterial thrombosis | Inhibition | 0.3-3 mg/kg, p.o. in rats | 16 hours (at 3 mg/kg) | [3] |
| Arachidonic acid-induced pulmonary thromboembolism | Prevention | 0.1, 0.3, and 1 mg/kg, p.o. in mice | Dose-dependent | [6] |
| Photochemically induced thrombosis in femoral artery | Prolonged time to thrombus formation | 0.3, 1, and 3 mg/kg, i.v. in guinea pigs | Dose-dependent | [6] |
A key advantage of this compound is its ability to produce these effects without significantly prolonging bleeding time, a common side effect of many antiplatelet agents.[6]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the affinity of this compound for the thromboxane A2 receptor.
Methodology:
-
Prepare platelet membranes from human or guinea pig blood.
-
Incubate the membranes with a fixed concentration of the radiolabeled thromboxane A2 receptor antagonist, [³H]SQ-29548.
-
Add varying concentrations of this compound to the incubation mixture.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]SQ-29548.
Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation.
Methodology:
-
Prepare platelet-rich plasma (PRP) from human or guinea pig blood.
-
Pre-incubate the PRP with this compound or vehicle control.
-
Induce platelet aggregation by adding an agonist such as U-46619 or collagen.
-
Monitor the change in light transmittance through the PRP using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Determine the concentration of this compound required to inhibit agonist-induced platelet aggregation.
Visualizing the Mechanism and Workflow
Z-335 Mechanism of Action
Caption: this compound acts as an antagonist at the thromboxane receptor, preventing its activation by thromboxane A2 and subsequent platelet activation.
Experimental Workflow for In Vitro Platelet Aggregation
Caption: A simplified workflow for assessing the in vitro antiplatelet activity of this compound.
Rationale for Salt Formation
Caption: The conversion of Z-335 free acid to its sodium salt is a common strategy to enhance its drug-like properties.
References
- 1. Antiplatelet effect of Z-335, a new orally active and long-lasting thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-335 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Z-335, a new thromboxane A(2) receptor antagonist, prevents arterial thrombosis induced by ferric chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. karger.com [karger.com]
- 6. A new thromboxane receptor antagonist, Z-335, ameliorates experimental thrombosis without prolonging the rat tail bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Z-335 Sodium Activity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sodium salt of Z-335, a potent thromboxane (B8750289) A2 (TXA2) receptor antagonist, with other key antiplatelet agents. The information presented herein is intended to support research and drug development efforts by offering a side-by-side analysis of efficacy across different species, detailed experimental protocols, and insights into the underlying signaling pathways.
Executive Summary
Z-335 is a selective and orally active antagonist of the thromboxane A2 receptor, a key mediator in platelet aggregation and vasoconstriction. Experimental data demonstrates its potent antiplatelet activity in various species, including humans, guinea pigs, rabbits, mice, and rats. This guide compares the performance of Z-335 with other notable thromboxane receptor antagonists and antiplatelet drugs, namely SQ29548, Cilostazol, and Ramatroban. The comparative analysis is based on available in vitro and in vivo experimental data.
Data Presentation: Comparative Efficacy of Z-335 and Alternatives
The following tables summarize the quantitative data on the activity of Z-335 and its comparators. Direct comparisons should be interpreted with caution where experimental conditions vary.
Table 1: In Vitro Inhibition of Thromboxane A2 Receptor Binding
| Compound | Species | Preparation | Radioligand | IC50 (nM) | Reference |
| Z-335 | Human | Platelets | [3H]SQ-29548 | 29.9 ± 3.1 | [1] |
| Z-335 | Guinea Pig | Platelet Membranes | [3H]SQ-29548 | 32.5 ± 1.7 | [1] |
| Ramatroban | Human | - | [3H]SQ29548 | 68 | [2] |
Table 2: In Vitro Inhibition of Platelet Aggregation
| Compound | Species | Agonist | IC50 | Reference |
| Z-335 | Rabbit | U-46619 | Higher efficacy than SQ29548 | [3] |
| SQ29548 | Rabbit | U-46619 | Lower efficacy than Z-335 | [3] |
| Ramatroban | - | Thromboxane A2 | 14 nM | |
| Cilostazol | Rat | Collagen | 75.4 ± 2.4 μM | |
| Cilostazol | Rabbit | Collagen | Modest inhibition at 13 µM |
Table 3: In Vivo Antithrombotic Activity
| Compound | Species | Model | Effective Dose | Outcome | Reference |
| Z-335 | Mouse | U-46619-induced pulmonary thromboembolism | 0.3 and 3 mg/kg, p.o. | Dose-dependent prevention, lasting 24h | |
| Z-335 | Rat | Ferric chloride-induced arterial thrombosis | 1 and 3 mg/kg, p.o. | Almost equivalent to Cilostazol (100 mg/kg) |
Mechanism of Action and Signaling Pathways
Z-335 exerts its antiplatelet effect by competitively blocking the thromboxane A2 (TP) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand TXA2, initiates a signaling cascade leading to platelet activation, shape change, and aggregation.
The primary signaling pathway involves the coupling of the TP receptor to Gq and G13 proteins.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
G13 Pathway: Activation of G13 stimulates the Rho/Rho-kinase pathway, which is crucial for the regulation of platelet shape change.
By blocking the TP receptor, Z-335 prevents these downstream signaling events, thereby inhibiting platelet activation and aggregation.
Thromboxane A2 Receptor Signaling Pathway
Caption: Thromboxane A2 receptor signaling pathway and points of inhibition by antagonists.
Experimental Protocols
[3H]SQ-29548 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the thromboxane A2 receptor.
Materials:
-
Human or guinea pig platelets/platelet membranes
-
[3H]SQ-29548 (radioligand)
-
Test compounds (e.g., Z-335)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare platelet membranes by homogenization and centrifugation.
-
Incubate a fixed concentration of platelet membranes with varying concentrations of the test compound and a fixed concentration of [3H]SQ-29548.
-
Incubations are typically carried out at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled TP receptor antagonist.
-
Calculate the specific binding and determine the IC50 value of the test compound.
U-46619-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by the stable thromboxane A2 analog, U-46619.
Materials:
-
Platelet-rich plasma (PRP) from human or guinea pig blood
-
U-46619 (agonist)
-
Test compounds (e.g., Z-335)
-
Saline or appropriate buffer
-
Aggregometer
Protocol:
-
Prepare PRP by centrifuging citrated whole blood at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of the test compound or vehicle control for a short period (e.g., 5 minutes) at 37°C in the aggregometer cuvette.
-
Initiate platelet aggregation by adding a fixed concentration of U-46619.
-
Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance indicates platelet aggregation.
-
Record the maximum aggregation percentage for each concentration of the test compound.
-
Calculate the IC50 value for the inhibition of platelet aggregation.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro binding and platelet aggregation assays.
Conclusion
Z-335 sodium is a potent and long-acting thromboxane A2 receptor antagonist with demonstrated efficacy across multiple species. The available data suggests its potential as a valuable antiplatelet agent. This guide provides a framework for comparing Z-335 with other relevant compounds, offering researchers and drug developers a concise resource to support their investigations. Further head-to-head studies under standardized conditions would be beneficial to delineate the comparative efficacy of these agents more definitively.
References
- 1. Antiplatelet effect of Z-335, a new orally active and long-lasting thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct effects of z-335, a new thromboxane A2 receptor antagonist, on rabbit platelets and aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Z-335 Sodium Research: A Guide for Researchers
The publicly available information on "Z-335 sodium" is limited to a chemical entry, providing its molecular formula (C18H17ClNO4S.Na) and structure, without any associated biological or pharmacological data.[1]
It is crucial to distinguish "this compound" from other substances with similar-sounding names that appeared in the search results but are chemically and functionally distinct. These include:
-
PEG-3350 and Electrolytes: Several studies refer to a combination of polyethylene (B3416737) glycol 3350, sodium chloride, sodium bicarbonate, and potassium chloride.[2][3] This is a well-documented osmotic laxative used for bowel preparation before colonoscopies.[2][3][4][5] Clinical trials on this mixture focus on electrolyte changes, such as hyponatremia, and efficacy of bowel cleansing.[4][6]
-
Zinc Finger Protein 335 (ZFP335): Research was also identified concerning a protein named ZFP335. This protein is involved in the regulation of natural killer (NK) cell function in the context of colorectal carcinoma and is linked to the JAK1/3 signaling pathway.[7] This is a biological protein and is unrelated to the chemical compound "this compound."
Due to the absence of published research on the efficacy, safety, mechanism of action, and experimental protocols for "this compound," it is not possible to provide the requested independent validation, comparison with alternatives, or detailed data presentation and visualizations.
Researchers, scientists, and drug development professionals seeking information on "this compound" may need to consult internal or proprietary databases, as the compound does not appear to be the subject of publicly accessible scientific literature at this time. Without primary research data, any attempt at a comparative analysis or pathway visualization would be speculative and not based on validated scientific findings.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Polyethylene glycol 3350/Sodium sulfate/Potassium chloride/Magnesium sulfate/Sodium chloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. "Randomised clinical trial: Polyethylene glycol 3350 with sports drink " by Rebecca Matro, Constantine Daskalakis et al. [jdc.jefferson.edu]
- 5. Incidence of Hyponatremia in PEG-SD Compared to PEG-ELS [clinicaltrialsgps.com]
- 6. Transient alterations in plasma sodium concentrations with NER1006 bowel preparation: an analysis of three phase III, randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of zinc finger protein 335 undermines natural killer cell function in mouse colitis-associated colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Efficacy of Z-335 Sodium and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet agents Z-335 sodium and clopidogrel (B1663587), focusing on their respective mechanisms of action, efficacy data from preclinical studies, and the experimental protocols used for their evaluation. This compound is a discontinued (B1498344) investigational drug, and the available data is limited to early preclinical studies. Clopidogrel, a widely prescribed antiplatelet medication, serves as a benchmark for comparison.
Executive Summary
This compound and clopidogrel are both antiplatelet agents but exert their effects through distinct molecular pathways. This compound is a direct, potent, and long-lasting antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. In contrast, clopidogrel is a prodrug that, upon activation, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. This fundamental difference in their mechanism of action underpins the variations in their pharmacological profiles. While preclinical data for this compound showed promising antiplatelet activity, its clinical development has been discontinued. Clopidogrel is an established therapeutic agent used to reduce the risk of myocardial infarction and stroke.
Mechanism of Action
This compound: Thromboxane A2 Receptor Antagonist
This compound functions by directly blocking the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] TXA2 is a potent vasoconstrictor and inducer of platelet aggregation. By competitively inhibiting the binding of TXA2 to its receptor on the surface of platelets, this compound prevents the downstream signaling cascade that leads to platelet activation and aggregation.[1]
Clopidogrel: Irreversible P2Y12 Receptor Antagonist
Clopidogrel is a thienopyridine prodrug that requires a two-step metabolic activation in the liver, primarily by cytochrome P450 enzymes (including CYP2C19), to form its active thiol metabolite.[1][3] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on platelets. The P2Y12 receptor is a key ADP receptor, and its inhibition by clopidogrel's active metabolite blocks ADP-mediated platelet activation and aggregation for the lifespan of the platelet.
Signaling Pathway Diagrams
Comparative Efficacy Data
Direct comparative studies between this compound and clopidogrel are not available. The following tables summarize the available preclinical efficacy data for each compound from separate studies.
In Vitro Efficacy
| Compound | Assay | Target | Species | IC50 Value | Reference |
| This compound | [3H]SQ-29548 Binding Inhibition | Platelets | Human | 29.9 ± 3.1 nM | |
| This compound | [3H]SQ-29548 Binding Inhibition | Platelet Membranes | Guinea Pig | 32.5 ± 1.7 nM | |
| Clopidogrel | ADP-induced Platelet Aggregation | Washed Platelets | Human | 1.9 ± 0.3 µM | |
| Clopidogrel | PAF-induced Platelet Aggregation | Platelet-Rich Plasma | Human | 281.01 µM | |
| Clopidogrel | ADP-induced Platelet Aggregation | Platelet-Rich Plasma | Human | 3291.07 µM |
Note: The IC50 values for clopidogrel can vary significantly depending on the experimental conditions, such as the use of washed platelets versus platelet-rich plasma, and the agonist used to induce aggregation.
In Vivo Efficacy
| Compound | Animal Model | Endpoint | Dosing | Efficacy | Reference |
| This compound | Guinea Pig | U-46619 and collagen-induced platelet aggregation | Oral | Inhibition for 24 hours | |
| This compound | Mouse | U-46619-induced pulmonary thromboembolism | 0.3 and 3 mg/kg, p.o. | Dose-dependent prevention for 24 hours | |
| Clopidogrel | Rat | Photochemically induced middle cerebral artery thrombosis | 3-10 mg/kg, p.o. | Significant prolongation of time to occlusion and reduction in cerebral damage | |
| Clopidogrel | Porcine | Ex vivo high-shear induced stent thrombosis | 10 mg/kg, i.v. | 87% reduction in stent thrombosis | |
| Clopidogrel | Mouse | Laser injury-induced arterial thrombosis | 5 mg/kg, p.o. | Almost complete inhibition of ADP-induced platelet aggregation |
Experimental Protocols
This compound: In Vitro and In Vivo Studies
In Vitro Receptor Binding Assay:
-
Objective: To determine the inhibitory concentration (IC50) of Z-335 on the binding of a radiolabeled ligand to the thromboxane receptor.
-
Methodology:
-
Human platelets and guinea pig platelet membranes were prepared.
-
The samples were incubated with [3H]SQ-29548, a specific thromboxane receptor antagonist radioligand, in the presence of varying concentrations of Z-335.
-
The amount of bound radioactivity was measured to determine the displacement by Z-335 and calculate the IC50 value.
-
In Vivo Pulmonary Thromboembolism Model:
-
Objective: To assess the protective effect of Z-335 against experimentally induced pulmonary thromboembolism.
-
Methodology:
-
Mice were orally administered Z-335 at doses of 0.3 and 3 mg/kg.
-
After a specified time, pulmonary thromboembolism was induced by intravenous injection of U-46619, a stable thromboxane A2 analog.
-
The occurrence of thromboembolism was monitored, and the protective effect of Z-335 was evaluated.
-
Clopidogrel: In Vitro and In Vivo Studies
In Vitro Platelet Aggregation Assay:
-
Objective: To measure the inhibitory effect of clopidogrel on ADP-induced platelet aggregation.
-
Methodology:
-
Human washed platelets were prepared.
-
The platelet suspension was incubated with varying concentrations of clopidogrel for a specified duration (e.g., 30 minutes).
-
Platelet aggregation was induced by the addition of ADP (e.g., 6 µM).
-
The change in light transmission through the platelet suspension was measured using a turbidimetric aggregometer to quantify the extent of aggregation and determine the IC50.
-
In Vivo Arterial Thrombosis Model:
-
Objective: To evaluate the antithrombotic effect of clopidogrel in a model of arterial injury.
-
Methodology:
-
Rats were orally administered clopidogrel at doses of 3-10 mg/kg.
-
Thrombosis in the middle cerebral artery was induced via a photochemical reaction using rose bengal and green light, which causes endothelial injury.
-
The time to thrombotic occlusion of the artery was measured.
-
The size of the resulting ischemic cerebral damage was assessed 24 hours after the procedure.
-
Experimental Workflow Diagram
Conclusion
This compound and clopidogrel represent two distinct approaches to antiplatelet therapy. This compound acts as a direct antagonist of the TXA2 receptor, a key mediator in platelet activation. The available preclinical data indicated its potential as a potent and long-lasting antiplatelet agent. However, its development was discontinued, limiting the available information to early-stage studies.
Clopidogrel, on the other hand, is a clinically established prodrug that irreversibly inhibits the P2Y12 receptor, another crucial pathway in platelet aggregation. Its efficacy and safety profile have been well-characterized in extensive clinical trials. The comparison highlights the different pharmacological strategies employed to achieve antiplatelet effects and underscores the importance of specific receptor pathways in thrombosis. While this compound's journey did not proceed to clinical use, the study of such compounds contributes to the broader understanding of platelet biology and the development of novel antithrombotic therapies.
References
Replicating In Vivo Success: A Comparative Analysis of Z-335 Sodium in Thromboxane A2 Receptor Antagonism
For researchers and professionals in drug development, the translation of preclinical findings into predictable clinical outcomes is paramount. This guide provides a comprehensive comparison of Z-335 sodium, a potent and orally active thromboxane (B8750289) A2 (TXA2) receptor antagonist, with other antiplatelet agents. By presenting key in vivo data, detailed experimental methodologies, and visual representations of its mechanism of action, this document serves as a resource for replicating and expanding upon existing research.
This compound has demonstrated significant efficacy in preclinical models of thrombosis and platelet aggregation. Its mechanism centers on the competitive antagonism of the thromboxane A2 receptor (TP receptor), a key mediator in platelet activation and vascular smooth muscle constriction. Understanding the nuances of its in vivo performance is crucial for its potential development as a therapeutic agent.
Comparative In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo studies, offering a direct comparison of this compound with other relevant compounds.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Compound | Species | Preparation | Parameter | Value | Reference |
| This compound | Human | Platelets | IC50 | 29.9 ± 3.1 nM | [1] |
| This compound | Guinea Pig | Platelet Membranes | IC50 | 32.5 ± 1.7 nM | [1] |
| SQ29548 | Rabbit | Platelets | - | Competitively inhibited U46619-induced aggregation | [2] |
| This compound | Rabbit | Platelets | - | Non-competitively inhibited U46619-induced aggregation | [2] |
Table 2: In Vivo Antithrombotic Activity of this compound
| Compound | Animal Model | Thrombosis Induction | Route of Administration | Effective Dose | Outcome | Reference |
| This compound | Mice | Arachidonic Acid-Induced Pulmonary Thromboembolism | Oral (p.o.) | 0.1, 0.3, 1 mg/kg | Dose-dependent prevention of thromboembolism | [3] |
| This compound | Guinea Pigs | Photochemically Induced Femoral Artery Thrombosis | Intravenous (i.v.) | 0.3, 1, 3 mg/kg | Dose-dependent prolongation of thrombus formation time | |
| This compound | Rats | Lauric Acid-Induced Hind Limb Injury | Oral (p.o.) | 10 mg/kg/day | Strongly suppressed hind limb injury | |
| This compound | Rats | - | Oral (p.o.) | 0.3, 3, 30, 300 mg/kg | Did not prolong tail bleeding time |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Thromboxane A2 signaling pathway in platelets and the antagonistic action of this compound.
Caption: Generalized experimental workflow for in vivo thrombosis models used to evaluate this compound.
Experimental Protocols
The following are summaries of methodologies employed in the in vivo evaluation of this compound, based on published research.
In Vitro Platelet Aggregation Assay
-
Objective: To determine the inhibitory concentration (IC50) of this compound on platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from blood samples (human or guinea pig).
-
Pre-incubate PRP with varying concentrations of this compound or vehicle control.
-
Induce platelet aggregation using a TXA2 mimetic such as U-46619 or collagen.
-
Monitor the change in light transmittance using an aggregometer to quantify platelet aggregation.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit platelet aggregation by 50%.
-
Arachidonic Acid-Induced Pulmonary Thromboembolism in Mice
-
Objective: To assess the in vivo efficacy of this compound in preventing acute thrombosis.
-
Methodology:
-
Administer this compound or vehicle orally (p.o.) to mice at specified doses.
-
After a predetermined time, inject a lethal dose of arachidonic acid intravenously to induce pulmonary thromboembolism.
-
Record the number of surviving mice in each treatment group.
-
The protective effect is determined by the percentage of surviving animals.
-
Photochemically Induced Thrombosis in Guinea Pig Femoral Artery
-
Objective: To evaluate the effect of this compound on arterial thrombus formation in real-time.
-
Methodology:
-
Anesthetize guinea pigs and expose the femoral artery.
-
Administer a photosensitive dye (e.g., Rose Bengal) intravenously.
-
Irradiate a segment of the femoral artery with a specific wavelength of light to induce endothelial damage and subsequent thrombus formation.
-
Administer this compound or vehicle intravenously (i.v.).
-
Monitor blood flow through the artery and record the time to complete occlusion.
-
Rat Tail Bleeding Time
-
Objective: To assess the potential hemorrhagic side effects of this compound.
-
Methodology:
-
Administer this compound or vehicle orally (p.o.) to rats at various doses.
-
After a specified time, transect the tip of the tail.
-
Gently blot the blood every 30 seconds without disturbing the forming clot.
-
Record the time until bleeding ceases completely.
-
Discussion and Alternatives
This compound demonstrates potent, long-lasting, and orally active thromboxane A2 receptor antagonism. A key finding is its ability to ameliorate experimental thrombosis without significantly prolonging bleeding time at effective doses, suggesting a favorable safety profile compared to some other antiplatelet agents.
For comparative analysis, researchers should consider other classes of antiplatelet drugs:
-
Cyclooxygenase (COX) Inhibitors: Aspirin is the most common example, irreversibly inhibiting COX-1 and thereby reducing TXA2 synthesis.
-
ADP/P2Y12 Receptor Antagonists: Clopidogrel, prasugrel, and ticagrelor (B1683153) block the activation of platelets by adenosine (B11128) diphosphate.
-
Glycoprotein IIb/IIIa Inhibitors: Abciximab, eptifibatide, and tirofiban (B1683177) prevent the final common pathway of platelet aggregation by blocking the fibrinogen receptor.
-
Other Thromboxane A2 Receptor Antagonists: Compounds like SQ29548 and daltroban (B34678) can be used as direct comparators in in vivo and in vitro assays.
The choice of a comparative agent will depend on the specific research question, whether it's to establish superiority, non-inferiority, or to investigate synergistic effects. The detailed protocols provided herein offer a foundation for designing robust and reproducible experiments to further elucidate the therapeutic potential of this compound.
References
- 1. Antiplatelet effect of Z-335, a new orally active and long-lasting thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct effects of z-335, a new thromboxane A2 receptor antagonist, on rabbit platelets and aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new thromboxane receptor antagonist, Z-335, ameliorates experimental thrombosis without prolonging the rat tail bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Z-335 Sodium: A Guide for Laboratory Professionals
Absence of specific public data on the disposal of Z-335 sodium necessitates a cautious and compliant approach. Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines for chemical waste management. This guide provides a framework for the safe handling and disposal of this compound in the absence of a specific Safety Data Sheet (SDS).
Without a dedicated Safety Data Sheet (SDS) for this compound, detailed, verified disposal protocols cannot be provided. The information available identifies this compound as a thromboxane (B8750289) A2 receptor antagonist, but this classification alone is insufficient to determine its specific hazardous properties and appropriate disposal methods.
In such situations, it is imperative to treat the substance as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department. Your EHS department is the primary resource for guidance on the proper disposal of novel or uncharacterized chemical compounds.
General Principles for the Disposal of Research Chemicals without an SDS
When a specific SDS is unavailable, the following general principles should be applied to ensure the safety of laboratory personnel and the environment. These steps are not a substitute for professional EHS guidance.
Hazard Assessment and Precautionary Measures:
-
Assume Hazard: In the absence of specific data, treat this compound as a hazardous substance. This includes potential toxicity, reactivity, and environmental hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Containment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Labeling:
-
Dedicated Waste Container: Use a dedicated, properly sealed, and clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves).
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The CAS number: 146731-14-8 (if available and confirmed)
-
The words "Hazardous Waste"
-
An indication of the potential hazards (e.g., "Caution: Unknown Hazards")
-
The date of accumulation and the name of the principal investigator or laboratory.
-
Disposal Pathway:
-
Contact EHS: Do not attempt to dispose of this compound down the drain or in regular trash. Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide Information: When contacting EHS, provide them with all available information about the compound, including its chemical name, any known properties (e.g., its function as a thromboxane A2 receptor antagonist), and the quantity to be disposed of.
Logical Workflow for Chemical Disposal without an SDS
Caption: Logical workflow for the disposal of a chemical with an unavailable SDS.
Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always prioritize safety and consult with your EHS department for proper chemical waste disposal procedures.
Personal protective equipment for handling Z-335 sodium
Disclaimer
"Z-335 sodium" is a placeholder name for a hypothetical substance, as no specific chemical with this designation is found in publicly available safety databases. The following guidance is based on established best practices for handling hazardous, reactive sodium salt compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle.
Essential Safety and Handling Protocols for this compound
This document provides critical safety, handling, and disposal information for this compound, designed for researchers and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly reactive and corrosive solid. It is water-reactive and can cause severe skin burns and eye damage. Inhalation of dust may cause respiratory irritation. The following table summarizes the mandatory PPE for handling this substance.
| Protection Type | Specification | Reason |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles and a face shield | Protects against splashes, dust, and chemical reactions. |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness) | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Protects against spills and splashes. |
| Respiratory Protection | NIOSH-approved respirator with P100 particulate filter | Required when handling the powder outside of a fume hood. |
Standard Operating Procedure: Handling and Weighing
All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure and contain any potential reactions.
Caption: Workflow for safely handling and weighing this compound.
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical. The following decision tree outlines the necessary steps.
Caption: Emergency response plan for this compound incidents.
Waste Disposal Plan
This compound waste is classified as hazardous and must be disposed of according to institutional and regulatory guidelines. Never dispose of it down the drain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
